Potassium sodium adipate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;sodium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.K.Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYBDPAIBGXPQE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Na+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8KNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173247 | |
| Record name | Potassium sodium adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19584-53-3 | |
| Record name | Potassium sodium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019584533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium sodium adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium sodium adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Chemical Identity of Potassium Sodium Adipate
Potassium sodium adipate (B1204190) is a mixed-alkali metal salt of adipic acid. Its chemical identity is defined by the molecular formula C₆H₈KNaO₄. vulcanchem.com The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction. Adipic acid (C₆H₁₀O₄) is reacted with a stoichiometric mixture of potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) in an aqueous solution. vulcanchem.com
The general reaction is: C₆H₁₀O₄ + KOH + NaOH → C₆H₈KNaO₄ + 2H₂O
Careful control of the reaction conditions is necessary to ensure the formation of the mixed salt with the intended 1:1 molar ratio of potassium to sodium ions. vulcanchem.com The resulting compound features a six-carbon adipate backbone with the two carboxylate groups at each end ionically bonded to a potassium ion and a sodium ion, respectively. vulcanchem.com
Physicochemical Properties
Potassium sodium adipate (B1204190) presents as a white crystalline powder or in granular form. vulcanchem.com It is noted to have high solubility in water, a characteristic typical of simple alkali metal salts of short-chain carboxylic acids. vulcanchem.com For comparison, the solubilities of the single-cation salts, sodium adipate and potassium adipate, are approximately 50 g/100 mL and 60 g/100 mL in water at 20°C, respectively. atamanchemicals.comwikipedia.org
The hygroscopic nature of the individual salts suggests that potassium sodium adipate is also likely to absorb moisture from the air. Both potassium adipate and sodium adipate are described as hygroscopic, with potassium adipate noted for requiring storage in a tightly closed container. atamanchemicals.comatamanchemicals.commubychem.com
Structural and Spectroscopic Analysis
Detailed experimental data on the crystal structure and spectroscopic properties of potassium sodium adipate (B1204190) are not extensively available in published literature. However, insights can be drawn from related compounds.
Crystal Structure: The crystal structure for potassium sodium adipate has not been specifically reported. For context, potassium adipate is known to crystallize in the monoclinic system with the C2/m space group. Research on other mixed-ion systems demonstrates that the size and coordination requirements of the different alkali metal cations can dictate the resulting crystal symmetry. acs.org For instance, a detailed study on a sodium hydrogen adipate-adipic acid complex revealed a monoclinic crystal structure where the sodium cation is octahedrally coordinated by oxygen atoms from both adipate anions and neutral adipic acid molecules. nih.gov It is plausible that this compound would form a unique crystal lattice reflecting the presence of both cations.
Spectroscopic Data: Spectroscopic analysis using techniques like Fourier-Transform Infrared (FTIR) spectroscopy is standard for characterizing carboxylate salts. e3s-conferences.org In these spectra, the key features are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (-COO⁻) groups. mdpi.com The exact frequencies of these vibrations are sensitive to the local environment, including the nature of the counter-ion (in this case, both K⁺ and Na⁺). publish.csiro.au While specific spectra for this compound are not readily found, analysis would be expected to show characteristic bands for the carboxylate groups and the C-H bonds of the methylene (B1212753) chain. e3s-conferences.org
Thermal Analysis
Direct Neutralization Routes
The most straightforward method for synthesizing this compound is the direct neutralization of adipic acid. vulcanchem.com This involves reacting the acid with a mixture of potassium and sodium bases.
Adipic Acid with Mixed Hydroxide/Carbonate Bases
In this route, adipic acid (C₆H₁₀O₄) is reacted with a combination of potassium hydroxide (KOH) and sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). The reaction with hydroxides is a classic acid-base neutralization that produces water as a byproduct. vulcanchem.com
Reaction with Mixed Hydroxides: C₆H₁₀O₄ + KOH + NaOH → C₆H₈KNaO₄ + 2H₂O vulcanchem.com
Alternatively, using carbonates results in the formation of carbonic acid, which subsequently decomposes to carbon dioxide and water.
Reaction with Mixed Carbonates: C₆H₁₀O₄ + K₂CO₃ + Na₂CO₃ → 2C₆H₈KNaO₄ + 2H₂CO₃ → 2C₆H₈KNaO₄ + 2H₂O + 2CO₂
The choice between hydroxides and carbonates can depend on factors like reaction kinetics, cost, and purity requirements. Hydroxide reactions are typically faster, while carbonates might be favored for certain applications where the effervescence of CO₂ is not a concern.
Stoichiometric Control and Reaction Kinetics
Precise stoichiometric control is crucial to ensure the desired 1:1 molar ratio of potassium to sodium in the final product. vulcanchem.com This requires accurate measurement of the starting materials—adipic acid and the respective bases. The reaction is typically carried out in an aqueous solution under controlled temperature conditions to manage the exothermic nature of the neutralization.
The kinetics of the neutralization reaction are generally fast, especially when using strong bases like hydroxides. The reaction rate is influenced by temperature, concentration of reactants, and the efficiency of mixing. Monitoring the pH of the reaction mixture is a key parameter to ensure complete neutralization of the adipic acid. The final product is often isolated by crystallization after evaporating the solvent.
Table 1: Key Parameters for Direct Neutralization of Adipic Acid
| Parameter | Value/Condition | Significance |
| Reactant Molar Ratio | 1:1:1 (Adipic Acid:KOH:NaOH) | Ensures the formation of the mixed potassium sodium salt. vulcanchem.com |
| Solvent | Aqueous solution | Facilitates the reaction and allows for temperature control. vulcanchem.com |
| Temperature | 25–40°C | Controls the exothermic reaction and prevents side reactions. |
| pH Control | Adjusted to neutral (7.5-7.8) | Indicates complete neutralization of the dicarboxylic acid. google.com |
| Product Isolation | Crystallization via solvent evaporation | Purifies the final product from the reaction mixture. |
Co-crystallization and Sequential Addition Techniques
These methods offer more refined control over the crystal structure and composition of the mixed salt. They are particularly useful in materials science where specific crystalline properties are desired.
Controlled Ion Introduction into Electrolyte Systems
This technique involves the controlled introduction of potassium and sodium ions into a solution containing the adipate anion. It is a method often employed in the creation of gel polymer electrolytes, where the precise composition of the electrolyte is critical for performance. frontiersin.org By carefully managing the addition rate and concentration of the potassium and sodium salt solutions, it's possible to influence the formation of the mixed-cation adipate salt within a polymer matrix. frontiersin.orgrsc.org The ester groups of the adipate can effectively solvate the alkali ions, leading to the desired mixed salt structure. frontiersin.org
Gel Diffusion Methods for Controlled Crystal Growth
Gel diffusion is a technique used to grow high-quality single crystals by slowing down the reaction and diffusion rates. researchgate.netmdpi.com In this method, a gel, such as silica (B1680970) gel, is prepared, and the reactants are allowed to diffuse slowly through it. researchgate.nethamptonresearch.com For this compound, a solution of adipic acid could be incorporated into the gel, and solutions of potassium and sodium salts could be layered on top. hamptonresearch.com The slow diffusion of the ions into the gel leads to a controlled reaction and the gradual growth of well-defined crystals of this compound. mdpi.com This method is advantageous for studying the crystal structure of the resulting mixed salt. researchgate.net
Esterification-Hydrolysis Routes for Adipate Synthesis
An alternative pathway to adipate salts involves the synthesis of an adipate ester followed by hydrolysis. While not a direct route to this compound, this method is fundamental to the production of adipates in general and can be adapted for mixed-salt synthesis.
The process begins with the Fischer esterification of adipic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form a dialkyl adipate. masterorganicchemistry.com This reaction is reversible, and the removal of water drives it towards the ester product. masterorganicchemistry.com
Esterification Step: C₆H₁₀O₄ + 2ROH ⇌ ROOC(CH₂)₄COOR + 2H₂O
Following the formation of the adipate ester, it can be hydrolyzed using a stoichiometric mixture of potassium hydroxide and sodium hydroxide. This saponification reaction yields the this compound salt and regenerates the alcohol.
Hydrolysis (Saponification) Step: ROOC(CH₂)₄COOR + KOH + NaOH → C₆H₈KNaO₄ + 2ROH
This route can be advantageous for purification, as the intermediate ester can be distilled to a high purity before being converted to the salt. The choice of alcohol (R-OH) can influence the reaction conditions for both the esterification and hydrolysis steps.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Key Control Parameters |
| Direct Neutralization | Simple, fast, and cost-effective. vulcanchem.com | Can be highly exothermic; requires careful stoichiometric control for mixed salts. vulcanchem.com | Reactant stoichiometry, temperature, pH. vulcanchem.comgoogle.com |
| Co-crystallization | Allows for fine control over crystal structure and composition. humanjournals.com | More complex and slower than direct neutralization. | Solvent choice, evaporation rate, component solubility. csmres.co.uk |
| Gel Diffusion | Produces high-quality, well-defined single crystals. researchgate.netmdpi.com | Very slow process, typically used for small-scale research. mdpi.com | Gel properties (density, pH), reactant concentration, temperature. researchgate.netmdpi.com |
| Esterification-Hydrolysis | Allows for purification of the intermediate ester, potentially leading to a purer final salt. | Multi-step process, more complex than direct neutralization. | Catalyst, temperature, removal of water (esterification), base stoichiometry (hydrolysis). masterorganicchemistry.com |
Preparation of Monoalkyl Adipate Salts
Monoalkyl adipates are crucial intermediates in various chemical syntheses. They are dicarboxylic acid monoesters, for instance, the monomethyl ester of adipic acid. nih.gov Their preparation can be achieved through several methods, primarily involving the controlled esterification of adipic acid or the transformation of other functionalized molecules.
One conventional approach is the direct esterification of adipic acid with an alcohol. The key challenge in this method is to halt the reaction at the monoester stage, preventing the formation of the diester. google.com A specific process involves esterifying adipic acid with an alcohol in an aqueous solution using an acid catalyst, such as sulfuric acid. To favor the formation of the monoester, a non-polar solvent is used to continuously extract the monoester as it is formed. google.com
Another synthetic route starts from different precursors. For example, monomethyl adipate can be prepared in a two-step process starting from methyl 5-formylvalerate. google.com The first step is the oxidation of the formyl group to a carboxylic acid. This oxidation is typically carried out using molecular oxygen at temperatures between 20°C and 100°C and pressures from 1 to 10 bar. google.com A study demonstrated the oxidation of methyl 5-formylvalerate at 50°C under atmospheric pressure, achieving a conversion rate of over 99%. google.com The subsequent purification by distillation yields high-purity monomethyl adipate. google.com
The table below summarizes findings from a patented process for preparing monomethyl adipate. google.com
| Parameter | Value/Condition | Outcome |
| Starting Material | Methyl 5-formylvalerate | - |
| Reaction Type | Oxidation | Conversion of formyl group to carboxylic acid |
| Oxidizing Agent | Oxygen | - |
| Temperature | 50°C | >99% conversion |
| Pressure | 1 bar (atmospheric) | - |
| Duration | 6 hours | - |
| Purification | Distillation at 126°C under 2 mbar | >99% purity monomethyl adipate |
| Yield | 95.9% | - |
Transesterification and Saponification Mechanisms
Transesterification and saponification are fundamental reactions for converting adipate esters into adipate salts, including this compound.
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification : This mechanism involves a two-step nucleophilic addition-elimination process. An alkoxide ion (e.g., from potassium or sodium hydroxide in an alcohol solvent) acts as a nucleophile, attacking the carbonyl carbon of the adipate ester (like diethyl adipate). This forms a tetrahedral intermediate. Subsequently, the original alkoxy group is eliminated, resulting in a new ester. masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired alkoxy group is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification : Under acidic conditions, the reaction follows a more complex pathway involving several protonation and deprotonation steps (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. masterorganicchemistry.com
Saponification is the alkaline hydrolysis of an ester to produce an alcohol and a salt of the carboxylic acid. scs-europe.net In the context of adipate synthesis, a diester of adipic acid (e.g., diethyl adipate) is treated with a strong base, such as a mixture of potassium hydroxide and sodium hydroxide. The hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the ester groups. This leads to the cleavage of the ester bonds and the formation of the corresponding alcohol (ethanol, in this case) and the dipotassium (B57713), disodium (B8443419), or the mixed potassium sodium salt of adipic acid. researchgate.net
The general reaction for the saponification of diethyl adipate to form sodium adipate is: C₆H₈O₄(OC₂H₅)₂ + 2 NaOH → Na₂C₆H₈O₄ + 2 C₂H₅OH
This method is particularly useful for integrating byproducts from esterification processes into the synthesis workflow. A 2022 study demonstrated that saponifying diethyl adipate with 10% sodium hydroxide at 85°C for 6 hours resulted in a 92% yield of sodium adipate.
Optimization of Synthesis Parameters
Temperature and Pressure Effects on Yield and Purity
Temperature and pressure are critical variables that influence reaction rates, equilibrium positions, and the potential for side reactions.
Temperature: The synthesis of adipate salts and their precursors is typically conducted within specific temperature ranges to maximize yield and minimize degradation or unwanted byproducts.
In the direct neutralization of adipic acid, the reaction is exothermic, and cooling is often required, especially in large-scale batches, to maintain the temperature between 25–40°C and prevent side reactions.
For the saponification of adipate esters, optimal temperatures are generally higher. For instance, the saponification of diethyl adipate is optimally conducted between 80–90°C. Temperatures above this range can promote side reactions, such as ester decomposition.
In related syntheses, such as the enzymatic polymerization of adipic acid, temperatures are also a key factor. Studies have shown that lipases can be used at temperatures like 90°C. jku.at
The oxidation of 1,6-hexanediol (B165255) to form adipate salts has been studied at various temperatures, with high yields of sodium adipate (97%) being achieved at 70°C. tandfonline.com
The table below shows examples of temperature effects on related adipate synthesis.
| Process | Temperature Range | Observation/Outcome | Source |
| Neutralization of Adipic Acid | 25–40°C | Prevents side reactions in exothermic process. | |
| Saponification of Diethyl Adipate | 80–90°C | Optimal range; higher temperatures promote ester decomposition. | |
| Aerobic Oxidation of 1,6-HDO | 70°C | Achieved 97% yield of sodium adipate. | tandfonline.com |
| Aerobic Oxidation of 1,6-HDO | 55°C | Achieved 98% yield of adipic acid with a Bi-Pt/C catalyst. | tandfonline.com |
Pressure: Pressure control is essential, particularly in reactions involving gaseous reactants or the removal of volatile byproducts to shift the reaction equilibrium.
In polyester (B1180765) synthesis via polycondensation, high vacuum and temperatures above 190°C are used to favor the condensation reaction and remove byproducts like water. mdpi.com
For the oxidation of 1,6-hexanediol using gaseous oxygen, the pressure is a critical parameter. A study reported using 1 MPa of O₂. tandfonline.com Another study achieved high yields under milder conditions of 0.02 MPa O₂. tandfonline.com
During purification steps like crystallization, water can be evaporated under reduced pressure at temperatures of 50–60°C.
Solvent Selection and Recrystallization Strategies
The choice of solvent and the method of purification are paramount for obtaining high-purity this compound.
Solvent Selection: An ideal solvent for synthesis and recrystallization should meet several criteria:
High Solubility at Elevated Temperatures : The solvent must effectively dissolve the target compound (and potentially the reactants) at higher temperatures. mt.com
Low Solubility at Low Temperatures : As the solution cools, the desired product should become insoluble and crystallize out, leaving impurities behind in the solution. mt.com
Appropriate Boiling Point : The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to maintain a suitable temperature range for dissolution. mt.com
Inertness : The solvent should not react with the compound being purified.
For the synthesis of this compound via neutralization, water is the typical solvent. vulcanchem.com In subsequent purification steps, other solvents may be used. For example, crude sodium adipate crystals have been purified by dissolving them in acetone, where the salt is soluble, while inorganic salt impurities are not. researchgate.net Ethanol is also used to wash the final product to remove residual reactants.
Recrystallization Strategies: Recrystallization is a primary technique for purifying solid compounds like this compound. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. mt.com As the temperature decreases, the solubility of the adipate salt drops, causing it to form pure crystals, while impurities remain dissolved in the mother liquor. mt.com
The key steps in a recrystallization strategy are:
Dissolution : Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.
Filtration : If insoluble impurities are present, a hot filtration step is performed to remove them.
Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
Isolation : The purified crystals are separated from the cold supernatant liquid (mother liquor) by filtration.
Washing and Drying : The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent. acs.org For instance, sodium adipate can be dried at 125°C. mdpi.com
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the complete three-dimensional structure of a crystalline material. carleton.eduuhu-ciqso.es This non-destructive technique involves directing a monochromatic X-ray beam onto a single, high-quality crystal. carleton.edu The resulting diffraction pattern is used to determine the fundamental repeating unit of the crystal, known as the unit cell, and the precise positions of each atom within it. carleton.edurigaku.com
While specific SCXRD data for this compound (KNaC₆H₈O₄) is not prominently available in published literature, analysis of structurally related adipate salts provides a clear indication of the information that can be obtained. For instance, the crystal structure of sodium hydrogen adipate-adipic acid dihydrate has been determined using neutron diffraction, a technique similar to SCXRD. nih.gov The study revealed a monoclinic crystal system with the space group C2/m. nih.gov The Na+ cations in this structure are octahedrally coordinated by oxygen atoms from both the adipate anions and adipic acid molecules. nih.gov An SCXRD analysis of this compound would similarly reveal its crystal system, space group, and the specific coordination environments of the K+ and Na+ ions.
Table 1: Illustrative Crystallographic Data for Sodium Hydrogen Adipate-Adipic Acid Dihydrate at 295 K nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a | 9.378 (2) Å |
| b | 13.379 (5) Å |
| c | 10.247 (3) Å |
| β | 95.93 (3)° |
| Volume (V) | 1278.8 (7) ų |
| Z | 2 |
This table presents data for a related sodium adipate complex to illustrate the outputs of a crystallographic study.
Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of crystalline materials. tcd.ie Unlike SCXRD, which requires a single crystal, PXRD can be performed on a finely powdered sample containing numerous small crystallites in random orientations. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for rapid identification and assessment of sample purity. researchgate.net
A key application of PXRD is the study of polymorphism, which is the ability of a compound to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties. PXRD patterns can easily distinguish between different polymorphic forms, as each will produce a unique set of diffraction peaks. google.com For example, studies on other organic salts like sodium benzoate (B1203000) show how PXRD is used to identify and characterize new polymorphic forms, each with a distinct pattern of characteristic peaks at specific 2θ angles. google.com A PXRD analysis of this compound would be crucial to confirm its phase identity and investigate the potential existence of different polymorphs or hydrated forms under various synthesis conditions.
In the crystal lattice, the adipate anions and the cations will arrange themselves to maximize electrostatic attractions and minimize repulsions. The different size requirements of Na+ and K+ will likely lead to distinct coordination environments for each cation within the same structure. This can result in a more complex crystal packing arrangement compared to single-cation adipate salts like disodium adipate or dipotassium adipate. wikipedia.org It has been noted that the larger ionic radius of potassium in potassium adipate may be a factor in its properties compared to sodium adipate, and this principle would extend to the mixed salt. The precise arrangement and its effect on the lattice parameters would be determined through SCXRD analysis. carleton.edu
Table 2: Comparison of Pauling Ionic Radii
| Cation | Ionic Radius (pm) |
| Sodium (Na⁺) | 95 |
| Potassium (K⁺) | 133 |
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism
Spectroscopic Characterization Techniques
Spectroscopic methods probe the interactions of electromagnetic radiation with matter to provide information about molecular structure and bonding. Techniques like FT-IR and Raman spectroscopy are particularly valuable for identifying functional groups and analyzing vibrational modes within a compound. kcl.ac.ukutwente.nl
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. kcl.ac.uk The method is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of molecular bonds. kcl.ac.uk
For this compound, the FT-IR spectrum is expected to be dominated by vibrations of the adipate anion. The key functional groups are the aliphatic hydrocarbon chain and the terminal carboxylate groups (-COO⁻). Characteristic absorption bands can be predicted based on established correlation tables and data from related compounds. researchgate.netlibretexts.org The spectrum would confirm the presence of the adipate backbone and the ionic nature of the carboxyl groups.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Asymmetric & Symmetric Stretching | Aliphatic (CH₂) | 2850 - 2960 libretexts.org |
| C=O Asymmetric Stretching | Carboxylate (-COO⁻) | ~1550 - 1610 |
| C=O Symmetric Stretching | Carboxylate (-COO⁻) | ~1400 - 1450 |
| C-O Stretching | Carboxylate (-COO⁻) | ~1260 - 1300 researchgate.net |
| CH₂ Bending (Scissoring) | Aliphatic (CH₂) | ~1465 |
Note: The precise wavenumbers can be influenced by the crystalline environment and cation-anion interactions.
Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FT-IR. utwente.nl However, the selection rules are different, making it a complementary method. libretexts.org Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and is excellent for studying low-frequency modes, such as lattice vibrations, which involve the collective motion of ions in the crystal. metrohm.com
A Raman spectrum of this compound would provide further details on the vibrational modes of the adipate anion's carbon backbone. More importantly, it could offer insights into the interactions between the Na+ and K+ cations and the carboxylate groups. Studies on other alkali metal salts, such as oxalates, have shown that the vibrational frequencies of the carboxylate groups are sensitive to the identity of the counter-ion (Li+, Na+, K+). researchgate.net By analyzing shifts in the Raman bands, it is possible to probe the strength and nature of the cation-anion intermolecular interactions within the crystal lattice of this compound. researchgate.net
Table 4: Information Obtainable from Raman Spectroscopy of this compound
| Type of Information | Description |
| Vibrational Mode Analysis | Complements FT-IR data, providing information on symmetric vibrations and the C-C backbone of the adipate chain. |
| Cation-Anion Interactions | Shifts in the carboxylate vibrational frequencies can indicate the nature of the coordination with K⁺ and Na⁺ ions. researchgate.net |
| Lattice Vibrations | Low-frequency modes (typically < 400 cm⁻¹) can be observed, which correspond to the collective motions of the ions in the crystal lattice. |
| Conformational Analysis | Can potentially distinguish between different conformations of the adipate chain within the crystal. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of compounds in the solution state. For this compound, which readily dissociates in aqueous solutions into potassium (K⁺), sodium (Na⁺), and adipate (C₆H₈O₄²⁻) ions, NMR spectroscopy primarily provides insight into the structure and conformation of the adipate dianion. The symmetrical nature of the adipate anion simplifies its NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the signals from the methylene (B1212753) (–CH₂–) groups of the adipate backbone. Due to the molecule's symmetry, the four methylene groups give rise to two distinct sets of signals.
The protons on the carbons adjacent to the carboxylate groups (C2/C5) are expected to appear as a multiplet around 2.2 ppm. brainly.com
The protons on the central carbons (C3/C4) typically resonate further upfield, appearing as a multiplet around 1.5-2.0 ppm. brainly.com The integration of these signals would confirm the ratio of the different types of protons in the structure. The relatively sharp lines observed in the spectra of similar compounds, like diammonium adipate, suggest rapid molecular tumbling in an aqueous medium, indicating the compound is fully dissociated.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the adipate anion's symmetrical structure. Three distinct signals are anticipated:
A signal for the carboxylate carbons (C1/C6) is typically observed in the downfield region, around 170-180 ppm. brainly.com
A signal corresponding to the methylene carbons adjacent to the carboxylates (C2/C5) appears at approximately 37 ppm. brainly.com
A signal for the central methylene carbons (C3/C4) is found further upfield, around 23-25 ppm. brainly.com
These chemical shifts are characteristic for the functional groups within the adipate structure and confirm the molecular backbone. brainly.com While ¹H and ¹³C NMR are most common for structural confirmation, studies on related alkali metal salts sometimes employ cation NMR (e.g., ²³Na or ³⁹K) to probe the ionic environment and interactions in solution, although this is less common for simple structural elucidation.
for Phase Transitions and Stability
Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials, including their thermal stability, phase transitions, and decomposition behavior. For mixed-cation salts like this compound, these analyses can reveal complex behaviors influenced by the presence of two different alkali metals.
Differential Scanning Calorimetry (DSC) for Thermal Event Mapping
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the identification of thermal events such as melting, crystallization, and solid-solid phase transitions. acs.org For alkali metal carboxylates, DSC thermograms often reveal a series of endothermic events corresponding to phase transitions and eventual decomposition. stanford.eduacs.org
A DSC analysis of this compound is expected to show multiple thermal events. While specific data for the mixed salt is not widely published, analysis of related alkali metal carboxylates suggests the following potential transitions. acs.orgstanford.eduacs.org The presence of two different cations may lead to eutectic behavior, where the mixture melts at a lower temperature than either of the individual salts. stanford.edu
A typical DSC heating curve might display:
One or more endothermic peaks at lower temperatures, corresponding to solid-solid phase transitions or the loss of any bound water.
A sharp endothermic peak indicating the melting point (Tₘ) of the compound. For mixed salts, this could be a eutectic melting event. stanford.edu
At higher temperatures, a final endothermic or exothermic event associated with the onset of thermal decomposition.
The following table presents hypothetical but representative data for the types of thermal events that could be observed for an alkali metal dicarboxylate salt based on studies of similar compounds.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
|---|---|---|---|---|
| Endotherm 1 | 145 | 152 | 45 | Solid-Solid Phase Transition |
| Endotherm 2 (Melting) | 310 | 318 | 180 | Fusion (Melting) |
| Endotherm 3 | 460 | 475 | - | Onset of Decomposition |
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is essential for determining the thermal stability and decomposition profile of a compound. For salts of carboxylic acids, TGA typically reveals a multi-stage decomposition process. core.ac.ukresearchgate.net
The thermal decomposition of this compound, like other alkali metal carboxylates, is expected to proceed in distinct steps. acs.orgresearchgate.net
Initial Weight Loss: An initial mass loss at lower temperatures (typically below 150°C) would indicate the loss of any adsorbed or hydration water.
Decomposition of Adipate: At higher temperatures, the adipate anion decomposes. Studies on similar salts like sodium and potassium citrates show this stage involves the loss of groups like CO₂. researchgate.net The decomposition of the organic moiety often leads to the formation of metal carbonates (sodium carbonate and potassium carbonate) as the solid residue.
Final Residue: The final residual mass at the end of the analysis in an inert atmosphere would correspond to the combined mass of the resulting stable inorganic salts.
The presence of both potassium and sodium cations may influence the specific temperatures and kinetics of these decomposition steps compared to the single-cation salts. core.ac.ukresearchgate.net The following interactive table provides representative TGA data for a mixed alkali metal carboxylate, illustrating the expected decomposition pathway.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Gaseous Products | Solid Residue |
|---|---|---|---|---|
| 1. Dehydration | 50 - 140 | ~1-2% (if hydrated) | H₂O | Anhydrous Salt |
| 2. Carboxylate Decomposition | 450 - 600 | ~40-50% | CO₂, H₂O, various hydrocarbons | Na₂CO₃, K₂CO₃ |
Density Functional Theory (DFT) for Electronic Structure and Bonding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating bonding characteristics and predicting properties based on electron density.
The adipate anion's flexible six-carbon backbone allows its carboxylate end-groups to adopt various conformations. The binding of cations is a critical factor in determining the preferred geometry. Computational studies on related systems have shown that cation interaction can substantially minimize the energy difference between conformers, for instance, by forming strong coordination bonds with the carboxylate oxygen atoms. frontiersin.org DFT calculations reveal how Na⁺ and K⁺ differ in their coordination. Due to its smaller ionic radius, Na⁺ typically forms stronger electrostatic interactions and has a different coordination geometry compared to K⁺.
Research on polybutylene adipate oligomers adducted with various alkali cations, including Na⁺ and K⁺, has demonstrated that the type of cation significantly influences the molecule's gas-phase structure. researchgate.net This is a direct consequence of the specific electronic interactions between each cation and the adipate's functional groups. DFT can quantify these differences by calculating binding energies, charge transfer between the ions and the anion, and the resulting changes in electron density distribution. For example, DFT has been used to analyze the promotional effect of potassium in other chemical systems, highlighting its ability to influence electronic properties through charge donation. nih.gov This principle is directly applicable to understanding how K⁺ influences the electronic environment of the adipate anion compared to Na⁺.
Table 1: Comparative Interaction Properties of Na⁺ and K⁺ with Adipate Anion (Illustrative DFT-derived data)
| Parameter | Sodium (Na⁺) | Potassium (K⁺) | Rationale |
| Typical Coordination Number | 4-6 | 6-8 | Smaller ionic radius of Na⁺ allows for a more compact coordination sphere. |
| Binding Energy (kcal/mol) | Higher | Lower | Stronger electrostatic attraction due to higher charge density of Na⁺. |
| M-O Bond Distance (Å) | Shorter | Longer | Reflects the smaller ionic radius of Na⁺ (approx. 1.02 Å) vs. K⁺ (approx. 1.38 Å). |
| Charge Transfer (e⁻) | More Significant | Less Significant | The nature of the cation influences the degree of electron sharing with the carboxylate groups. |
Note: The values in this table are illustrative and represent typical trends observed in computational studies of alkali metal cation interactions with carboxylates.
DFT calculations are widely used to predict vibrational spectra, such as Infrared (IR) and Raman spectra. sci-hub.st By calculating the harmonic frequencies of the molecule, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.netresearchgate.net
For this compound, DFT can predict how the vibrational frequencies of the adipate anion are perturbed by coordination with Na⁺ and K⁺. The symmetric and asymmetric stretching modes of the carboxylate groups (COO⁻) are particularly sensitive to their ionic environment. The different masses and electrostatic potentials of Na⁺ and K⁺ would lead to distinct shifts in these vibrational frequencies, providing a spectroscopic fingerprint for the mixed-salt compound. Comparing the calculated spectra for sodium adipate, potassium adipate, and the mixed this compound would allow for the identification of unique spectral features arising from the presence of both cations.
Table 2: Predicted Vibrational Frequency Shifts for Adipate Anion Functional Groups (Illustrative)
| Vibrational Mode | Uncoordinated Adipate (cm⁻¹) | Coordinated to Na⁺ (cm⁻¹) | Coordinated to K⁺ (cm⁻¹) |
| Carboxylate Asymmetric Stretch (ν_as COO⁻) | ~1570 | Shifted to higher frequency | Shifted, but less than Na⁺ |
| Carboxylate Symmetric Stretch (ν_s COO⁻) | ~1420 | Shifted to lower frequency | Shifted, but less than Na⁺ |
| C-O Stretch | ~1280 | Perturbed | Perturbed |
| C-C Stretch | ~1100 | Minimally affected | Minimally affected |
Note: Frequencies are illustrative, based on general principles of cation-carboxylate interactions. Actual values would be determined via specific DFT calculations.
Elucidation of Adipate Anion and Cation Interactions
Molecular Dynamics (MD) Simulations for Crystal Growth and Dissolution
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a window into dynamic processes like crystal formation and dissolution that are governed by complex intermolecular forces. princeton.edumdpi.com
In solution, MD simulations can track the solvation of this compound, revealing how water molecules arrange around the adipate anion and the Na⁺ and K⁺ cations. These simulations provide detailed information on the structure of hydration shells, the coordination of cations with the carboxylate groups, and the dynamics of these interactions. Studies on related adipate-based solvent systems have utilized MD to understand ion transport, which is fundamentally linked to these solvation and coordination phenomena. frontiersin.org
In the solid state, MD simulations can be initiated from a known or predicted crystal structure to study its stability, thermal properties, and defect dynamics. Using the crystal structure of a related compound like sodium adipate dihydrate as a template, one could model the introduction of potassium ions to understand the structural consequences. nih.gov The simulations would illustrate how the different sizes and coordination preferences of Na⁺ and K⁺ affect the packing and stability of the crystal lattice.
A key challenge in mixed-cation systems is understanding the competitive and cooperative dynamics of the different ions. MD simulations are ideally suited to explore this. In a system containing both Na⁺ and K⁺, the two cations compete for the same binding sites on the adipate anion.
All-atom MD simulations on other mixed Na⁺/K⁺ systems have revealed significant differences in their dynamic behavior. nih.gov For instance, studies have shown that Na⁺ and K⁺ exhibit distinct binding modes, hydration structures, and translocation energy barriers when interacting with anionic sites. nih.gov Na⁺ often shows a preference for more direct, in-plane coordination, while the larger K⁺ ion may bind in a different geometry and display slower exchange dynamics. MD simulations of this compound could quantify these differences by calculating key dynamic parameters.
Table 3: Comparative Dynamic Properties of Na⁺ and K⁺ in a Mixed-Cation Environment (Illustrative MD-derived data)
| Property | Sodium (Na⁺) | Potassium (K⁺) | Significance |
| Residence Time at COO⁻ Site | Shorter | Longer | Indicates the relative binding strength and exchange rate with the adipate. |
| Diffusion Coefficient | Higher | Lower | Reflects the mobility of the ions within the system (solution or solid). |
| Hydration Shell Radius | Smaller | Larger | The structure of the water shell around the ion affects its interaction with the anion. |
| Translocation Energy Barrier | Lower | Higher | The energy required for an ion to move between binding sites, impacting crystal growth and dissolution kinetics. nih.gov |
Note: This table illustrates the types of comparative data that can be extracted from MD simulations, based on known differences between Na⁺ and K⁺ dynamics.
Modeling Ion-Adipate Interactions in Solution and Solid State
Crystal Structure Prediction (CSP) for Polymorphic Forms
Many crystalline solids can exist in more than one crystal structure, a phenomenon known as polymorphism. google.comacs.org Different polymorphs of the same compound can have distinct physical properties. Crystal Structure Prediction (CSP) is a computational methodology that aims to identify stable polymorphic forms of a compound based solely on its chemical formula.
For this compound, CSP would involve generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. This process can uncover potential polymorphs that may be accessible under different crystallization conditions. While specific CSP studies on this compound are not widely reported, the methodology is robust. The known crystal structures of related salts, such as sodium adipate which crystallizes in a monoclinic system with space group C2/m, serve as important validation points and structural references for CSP studies. nih.gov A successful CSP study would provide a roadmap for experimental efforts to synthesize and characterize different solid forms of this mixed salt.
Table 4: Target Crystallographic Parameters for CSP of this compound
| Parameter | Sodium Adipate (Reference) | This compound (Predicted) |
| Crystal System | Monoclinic | To be determined by CSP |
| Space Group | C2/m | To be determined by CSP |
| Lattice Parameters (a, b, c, β) | a = 9.378 Å, b = 13.379 Å, c = 10.247 Å, β = 95.93° (for a related complex) nih.gov | To be determined by CSP |
| Density (g/cm³) | ~1.35 (for a related complex) nih.gov | To be determined by CSP |
| Number of Formula Units (Z) | 2 (for a related complex) nih.gov | To be determined by CSP |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. dergipark.org.trfrontiersin.org The fundamental principle of QSPR is that the molecular structure, as defined by various calculated parameters known as molecular descriptors, inherently determines the physicochemical properties of a substance. unimore.it These models are invaluable in materials science and chemical engineering for predicting the properties of novel compounds, thereby streamlining research and development by reducing the need for extensive empirical testing. mdpi.complos.org
While dedicated and extensive QSPR studies specifically targeting this compound are not prevalent in publicly accessible literature, the principles of QSPR can be applied to understand and predict its behavior. Such studies would involve calculating a range of molecular descriptors for this compound and relating them to its known or experimentally determined properties through statistical models. unimore.it The insights gained from QSPR analyses of similar compounds, such as other adipate salts and dicarboxylic acids, provide a robust framework for outlining a hypothetical but scientifically rigorous QSPR study for this compound. researchgate.netresearchgate.net
Research Findings and Molecular Descriptors
A QSPR study of this compound would begin with the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are generally categorized as constitutional, topological, geometrical, and quantum-chemical. dergipark.org.trunimore.it
Constitutional and Topological Descriptors: These are the simplest descriptors, derived from the 2D representation of the molecule. They account for atom counts, molecular weight, and bond connectivity. For this compound, these descriptors provide a foundational understanding of its size and composition. vulcanchem.com
Geometrical Descriptors: These descriptors are derived from the three-dimensional coordinates of the atoms and describe the molecule's size and shape.
Quantum-Chemical Descriptors: These are sophisticated descriptors calculated using quantum mechanics methods, such as Density Functional Theory (DFT). researchgate.net They provide detailed information about the electronic structure of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and the distribution of electronic charges on the atoms (Mulliken charges). researchgate.net For an ionic compound like this compound, these descriptors are critical for modeling properties like solubility and interaction with polar solvents.
The following table details potential molecular descriptors that would be calculated for this compound in a QSPR study.
| Descriptor Type | Descriptor Name | Description | Potential Significance for this compound |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences bulk properties and stoichiometry. |
| Hydrogen Bond Acceptor Count | Number of atoms that can accept a hydrogen bond. The four oxygen atoms are primary acceptors. vulcanchem.com | Key to understanding solubility in water and hygroscopic nature. atamanchemicals.com | |
| Rotatable Bond Count | Number of bonds that allow free rotation, affecting molecular flexibility. vulcanchem.com | Influences conformational changes and interactions with other molecules. | |
| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. | |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A larger gap implies higher stability. researchgate.net | |
| Dipole Moment | A measure of the overall polarity of the molecule. | Crucial for predicting solubility in polar solvents and intermolecular forces. | |
| Mulliken Atomic Charges | Partial charges distributed on each atom in the molecule. researchgate.net | Helps to identify reactive sites, particularly the charge on the carboxylate groups and the counter-ions (K⁺, Na⁺). | |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. atamanchemicals.comchemscene.com | Correlates well with transport properties and solubility. |
Property Prediction and Model Development
The goal of a QSPR model is to predict specific physicochemical properties. For this compound, key properties of interest for its applications, such as in pH regulation, would be the target of the model. vulcanchem.com
| Property to be Predicted | Relevance for this compound |
| Aqueous Solubility | As a salt, it exhibits high water solubility. A QSPR model could quantify this based on descriptors related to polarity and hydrogen bonding. vulcanchem.com |
| Buffering Capacity / pKa | Its function as a buffering agent is a critical property. vulcanchem.com QSPR can correlate structural features to the acid dissociation constant (pKa), which governs buffering action. mdpi.commdpi.com |
| Hygroscopicity | The tendency to absorb moisture from the air is an important consideration for storage and handling. atamanchemicals.com This can be predicted from descriptors related to polar surface area and hydrogen bonding capacity. |
| Thermal Stability | Predicting the decomposition temperature is vital for industrial applications involving heat. |
The development of a QSPR model follows a systematic process:
Data Set Compilation: A diverse set of compounds, typically related in structure (e.g., various alkali metal salts of dicarboxylic acids), and their experimentally measured properties are collected.
Descriptor Calculation: The chosen molecular descriptors are calculated for every compound in the data set.
Model Generation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to create a linear equation relating the property to the most relevant descriptors. nih.gov More advanced methods like Artificial Neural Networks (ANN) may also be used. mdpi.com
Validation: The model's predictive power is rigorously tested using statistical methods like leave-one-out cross-validation and by predicting the properties of a separate test set of compounds not used in the model's creation. plos.org
A hypothetical MLR-based QSPR model for predicting a property like aqueous solubility might look like this:
Solubility = c₀ + (c₁ × TPSA) + (c₂ × Dipole Moment) - (c₃ × Molecular Weight)
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. This equation illustrates how a combination of descriptors can be used to quantitatively predict a complex property, providing valuable insights into the underlying structure-property relationships of this compound.
Polymorphism and Crystal Engineering of Mixed Salts
Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical phenomenon in material science and pharmaceuticals. google.comunibo.it Different polymorphs of the same compound are chemically identical but differ in their crystal lattice arrangements, which can lead to variations in physical properties such as solubility, stability, melting point, and flow characteristics. google.com The study of mixed-cation salts like this compound is an active area of crystal engineering, aiming to create materials with tailored properties.
The identification of new polymorphs of mixed adipate salts involves systematic screening through various crystallization techniques. While specific polymorphs of this compound are not extensively documented in public literature, the principles of polymorph screening can be applied. Different crystalline forms may be obtained by varying crystallization conditions such as solvent, temperature, and pressure.
Once obtained, these forms are characterized using a suite of analytical techniques to confirm their unique phase identity and structure. nih.gov
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different polymorphs. Each crystalline form produces a unique diffraction pattern, characterized by peaks at specific 2θ angles. mdpi.com
: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of each polymorph, such as melting points and decomposition temperatures. mdpi.comnih.gov DSC can reveal distinct endothermic peaks corresponding to the melting of different crystal forms. nih.gov
Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy can detect differences in the vibrational modes of molecules within the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding. mdpi.comnih.gov
The following table illustrates hypothetical characterization data that could distinguish between two polymorphs of a mixed adipate salt, based on common analytical techniques.
| Characterization Technique | Polymorph A | Polymorph B |
| PXRD (Characteristic Peaks, 2θ) | 5.1°, 9.8°, 14.2°, 18.6°, 21.7° | 6.5°, 11.3°, 15.0°, 19.9°, 24.2° |
| DSC (Melting Point) | 155 °C | 162 °C |
| FT-IR (C=O Stretch, cm⁻¹) | 1705 cm⁻¹ | 1712 cm⁻¹ |
This table is illustrative, based on typical data for organic salts, to demonstrate how polymorphs are differentiated.
Controlling the crystallization pathway is essential to reliably produce a desired polymorph. The final crystalline form is influenced by both thermodynamic and kinetic factors during nucleation and crystal growth. mdpi.com Research into mixed-metal oxide systems demonstrates that parameters such as pH and the ratio of precursors can dictate the final crystalline structure, even when passing through an amorphous intermediate state. chemrxiv.org
For mixed salts like this compound, key strategies to control crystallization include:
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence which polymorph is thermodynamically favored.
Supersaturation Control: The rate at which supersaturation is achieved can determine whether the process is under kinetic or thermodynamic control, potentially leading to different forms. mdpi.com
Use of Additives: The presence of specific ions or "tailor-made" additives can inhibit the growth of certain crystal faces or promote the nucleation of a specific polymorph.
pH Adjustment: For salts of dicarboxylic acids, the pH of the solution can affect the ionization state of the carboxyl groups and the nature of the resulting crystal lattice.
By carefully manipulating these factors, it is possible to steer the crystallization process towards a single, desired polymorphic form. chemrxiv.org
Identification and Characterization of Novel Polymorphs
Co-crystallization Strategies with Organic Co-formers
Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a target molecule by incorporating a second, different molecule (a co-former) into the crystal lattice. researchgate.netturkjps.org This creates a new, multi-component crystalline solid with its own unique structure and properties.
Ionic co-crystals (ICCs) are a subclass of co-crystals composed of at least one ionic species. acs.orgnih.gov An ICC of this compound could be formed by combining the salt with a neutral organic co-former. The design of such ICCs relies on establishing robust, non-covalent interactions between the adipate salt and the co-former. nih.gov
The synthesis of ICCs can be achieved through several methods:
Solution Crystallization: Dissolving both the salt and the co-former in a suitable solvent and allowing them to co-crystallize upon slow evaporation or cooling. turkjps.org
Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding), can induce the formation of the co-crystal.
Slurry Crystallization: Stirring a suspension of the less soluble component in a solution of the more soluble component can lead to the conversion to the stable co-crystal phase. turkjps.org
A key consideration in designing salt co-crystals is the selection of a co-former with complementary functional groups capable of forming strong and directional interactions, such as hydrogen bonds, with the ionic components. mdpi.com
Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the "glue" holding a co-crystal together. researchgate.net In the context of this compound co-crystals, the adipate anion provides key hydrogen bond acceptor sites (the carboxylate oxygen atoms).
The investigation of supramolecular synthons is crucial for predictable co-crystal design. By analyzing the crystal structures, typically via single-crystal X-ray diffraction, the specific hydrogen bonding patterns can be identified. For an ionic co-crystal involving an adipate salt, common synthons would involve the carboxylate group of the adipate interacting with hydrogen bond donors on the co-former. acs.org
| Co-former Functional Group | Potential Supramolecular Synthon with Adipate |
| Carboxylic Acid (-COOH) | Carboxylate···Carboxylic Acid Heterosynthon |
| Amide (-CONH₂) | Carboxylate···Amide Heterosynthon |
| Hydroxyl (-OH) | Carboxylate···Hydroxyl Heterosynthon |
This table presents common supramolecular heterosynthons that could be targeted in the design of ionic co-crystals with this compound.
The analysis of these synthons helps rationalize the formation of observed co-crystals and provides a predictive framework for designing new multi-component materials with desired architectures. nih.govresearchgate.net
Design and Synthesis of Ionic Co-crystals
Role as a Nucleating Agent in Polymer Composites
Nucleating agents are additives used in semicrystalline polymers to increase the crystallization rate and modify the crystalline morphology. acs.org They provide heterogeneous surfaces that lower the energy barrier for nucleation, leading to a higher density of smaller, more uniform spherulites. This can significantly improve the mechanical and optical properties of the polymer.
Salts of dicarboxylic acids, including various adipates, have been identified as effective nucleating agents, particularly for polypropylene (B1209903) (PP). researchgate.net Studies have shown that metal adipates can act as highly active β-nucleating agents for isotactic polypropylene (iPP), inducing the formation of the β-crystal form of the polymer. researchgate.net The β-form of iPP is associated with improved impact strength and toughness compared to the more common α-form. researchgate.net
Research on zinc adipate, for example, demonstrated that its addition at low concentrations (e.g., 0.1-0.2 wt%) can dramatically increase the β-crystal content and significantly enhance the impact strength of iPP. researchgate.net Similarly, sodium adipate and potassium polyacrylate have been shown to induce β-crystals in iPP. researchgate.net While direct studies on this compound are limited, its chemical similarity suggests it would also be an effective nucleating agent. The presence of mixed alkali metal cations (Na⁺ and K⁺) could potentially influence its dispersion in the polymer matrix and its interaction with the polymer chains, affecting its nucleating efficiency. nih.govd-nb.info The effectiveness of such an agent depends on factors like particle size, dispersion quality, and the chemical interaction between the nucleant surface and the polymer melt. mdpi.com
Influence on Polymer Crystallinity and Morphology
The incorporation of adipate salts, such as this compound, into a polymer matrix can influence the material's solid-state characteristics, notably its crystallinity and morphology. While direct research on the mixed potassium sodium salt is not extensively detailed, the effects can be inferred from studies on related adipate compounds and adipate-based polymers. The adipate component, whether as a comonomer in a polyester chain or as an additive, generally impacts the degree of order within the polymer structure.
When used as a particulate additive, a crystalline salt like this compound could theoretically act as a nucleating agent. Nucleating agents provide sites for the initiation of crystal growth, which can lead to a higher density of smaller spherulites. This alteration in morphology—from fewer, larger spherulites to more numerous, smaller ones—can significantly affect the mechanical and optical properties of the polymer. However, the effectiveness of such an additive is highly dependent on its particle size and its dispersion quality within the polymer matrix. patentcut.com Poor dispersion can lead to agglomerates that act as stress concentrators rather than effective nucleating sites.
Table 1: Influence of Adipate Components on Polymer Crystallinity
| Polymer System | Adipate Component | Observed Effect on Crystallinity | Reference |
|---|---|---|---|
| Poly(butylene succinate-co-butylene adipate) (PBSA) | Butylene adipate | Decreases the degree of crystallinity and the size of crystal lamellae. | researchgate.net |
| Poly(propylene adipate) (PPAd) | Propylene adipate | Polymer is highly amorphous with a low degree of crystallinity. | nih.gov |
| Poly(butylene adipate) (PBA) with nanofiller | Poly(butylene adipate) | Serves as the semi-crystalline matrix whose crystallization rate is accelerated by a nucleating nanofiller. | acs.org |
Interfacial Interactions in Hybrid Materials
In hybrid or composite materials, the interface between the polymer matrix and a filler or additive like this compound is critical to the final properties of the material. The interactions at this interface can be categorized as mechanical, physical, or chemical. mdpi.comresearchgate.net
Mechanical Interlocking: This occurs when the surface topography of the additive particle provides physical anchoring points for the polymer chains. mdpi.com For this compound, this would depend on the particle's shape and surface roughness.
Physical and Electrostatic Interactions: Given its nature as a salt, this compound has significant potential for strong interfacial interactions with polar polymers. The adipate anion contains polar carboxylate groups (-COO⁻), and the presence of potassium (K⁺) and sodium (Na⁺) cations creates opportunities for ion-dipole interactions with polar functional groups on the polymer chains. mdpi.com Van der Waals forces would also exist between the non-polar hydrocarbon portion of the adipate molecule and the polymer.
Chemical Bonding: While less common for a simple salt additive, the potential for acid-base interactions at the interface is significant, particularly in polymers like PVC that release acidic byproducts upon degradation. epo.org The basic nature of the adipate salt allows it to chemically neutralize these acids, forming a strong interaction at the interface.
The compatibility between the polymer and the additive is crucial. The hydrophilic, ionic nature of this compound contrasts with the often hydrophobic nature of many commodity plastics. This mismatch can lead to poor interfacial adhesion, resulting in phase separation and a decrease in mechanical properties. researchgate.net To overcome this, surface modification of the additive or the use of coupling agents is a common strategy in materials science to enhance compatibility and improve stress transfer across the interface. mdpi.comresearchgate.net
Stabilization Mechanisms in Polymer Formulations
Polyvinyl Chloride (PVC) Stabilization
This compound functions as a thermal stabilizer, particularly in halogen-containing polymers such as Polyvinyl Chloride (PVC). atamanchemicals.comcalpaclab.com PVC is notoriously susceptible to thermal degradation at processing temperatures (around 190°C), where it undergoes dehydrochlorination. epo.org This process releases hydrochloric acid (HCl) and forms conjugated double bonds in the polymer backbone, leading to severe discoloration (yellowing to blackening) and deterioration of mechanical properties. epo.org
Adipate salts are typically used as co-stabilizers or "stability boosters" in conjunction with primary stabilizers like metal-based systems (e.g., organotin compounds, calcium-zinc systems). epo.orgingenieur-buch.de Patents have documented the use of sodium or potassium salts of adipic acid to improve the thermal stability of both rigid and plasticized PVC formulations. epo.org The inclusion of disodium adipate has been shown to enhance performance when combined with organotin stabilizers or as part of zinc-free stabilizer packages. patentcut.comingenieur-buch.de This demonstrates that adipate salts are versatile components in designing stabilizer systems.
Table 2: Research Findings on Adipate Salts in PVC Stabilization
| Patent/Source | Adipate Salt Used | Stabilizer Combination | Key Finding |
|---|---|---|---|
| EP0492803 | Potassium or sodium salts of adipic acid | In combination with a metal-based stabilizer (specifically organotin compounds). | Improves thermal stability during processing compared to using the metal stabilizer alone. epo.org |
| EP2083044 | Disodium adipate | In combination with sodium perchlorate. | Demonstrates that sodium adipate is effective in zinc-free PVC stabilizer systems. ingenieur-buch.de |
| WO2011054537 | Adipic acid (salts) | Other dicarboxylic acids. | Shows interest in various dicarboxylic acids for PVC stabilization beyond just adipic acid. ingenieur-buch.de |
Interactions with Polymer Chains
The primary stabilization mechanism of this compound in PVC involves direct chemical interaction with degradation products. The fundamental interaction is that of an acid scavenger. As the PVC polymer chain begins to degrade and release HCl, the adipate salt, which is a salt of a weak acid (adipic acid) and strong bases (NaOH/KOH), acts to neutralize the acid.
The reaction can be represented as:
2HCl + (Na⁺, K⁺)₂[OOC(CH₂)₄COO]⁻⁻ → 2(Na⁺, K⁺)Cl⁻ + HOOC(CH₂)₄COOH
This neutralization is critical because the presence of free HCl is known to catalyze further degradation of the PVC polymer, creating an autocatalytic cycle of decomposition. epo.org By scavenging the HCl as it is formed, this compound halts this cycle, thus preserving the polymer's integrity and color during high-temperature processing.
Beyond acid scavenging, other interactions can occur. The presence of the adipate salt can influence the mobility of the polymer chains. Studies on related adipate compounds used as plasticizers or solvents show they can increase the flexibility of the polymer matrix. frontiersin.org This plasticizing effect, resulting from the disruption of polymer-polymer interactions by the additive, could potentially improve the processability of the formulation. The ionic nature of the salt can lead to dipole-dipole interactions with the polar C-Cl bonds in the PVC chain, further influencing local chain dynamics.
Chemical Reactivity and Solution Chemistry
Ion Exchange Reactions and Derivatives Synthesis
The adipate (B1204190) anion and its associated alkali metal cations can participate in ion exchange reactions, a process that enables the synthesis of other metallic adipate salts and has implications for ion sequestration. mdpi.com
In solution, the potassium and sodium ions associated with the adipate dianion can be exchanged for other metal cations, particularly divalent and trivalent metal ions. This type of reaction is often used to synthesize other metal adipate salts, which may have different properties, such as lower solubility in water. For example, reacting an aqueous solution of an adipate salt with a soluble calcium salt leads to the precipitation of calcium adipate.
A general representation of this ion exchange reaction with a divalent metal cation (M²⁺) is:
C₆H₈KNaO₄ (aq) + MCl₂ (aq) → MC₆H₈O₄ (s) + KCl (aq) + NaCl (aq)
This method can be applied to produce various adipate salts, such as those of zinc, copper, or iron, which are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. eeer.org
Table 2: Examples of Adipate Salt Synthesis via Ion Exchange
| Reactant 1 | Reactant 2 | Product | Application of Product |
| Sodium Adipate | Calcium Chloride | Calcium Adipate | Food stabilizer |
| Sodium Adipate | Iron(III) Chloride | Iron(III) Adipate | Material science studies |
| Ammonium (B1175870) Adipate | Clay (with Ca²⁺/Mg²⁺) | Clay-Ammonium Complex | Shale swelling inhibition |
Source: mdpi.com
The principle of ion exchange also underlies the potential for adipate-functionalized materials to selectively sequester metal ions from aqueous solutions. ias.ac.in While specific studies on potassium sodium adipate are limited, research on related compounds demonstrates this capability. For instance, cellulose (B213188) chemically modified with adipate groups has been shown to be an effective sorbent for sequestering cadmium (Cd(II)) ions from water, where sodium ions on the polymer are exchanged for cadmium ions. arabjchem.org
This capacity for selective binding is a key feature of chelation and ion exchange technologies used in wastewater treatment and resource recovery. ias.ac.innih.gov The ability of the adipate carboxylate groups to coordinate with metal ions is fundamental to this process. ias.ac.in Research into polymer inclusion membranes and other functionalized materials shows that specific carriers can be used to achieve high selectivity for certain metal ions over others, such as Ni(II) over Ca(II) or Mg(II). researchgate.net
Preparation of Other Metal Adipate Salts
Electrochemical Properties and Reactions
The electrochemical behavior of adipate salts is primarily related to the reactions of the adipate anion at an electrode. Specific data for this compound is not widely available, but studies on sodium adipate and other adipate compounds provide insight into its potential electrochemical properties.
C₆H₈O₄²⁻ → 2 CO₂ + C₄H₈ + 2e⁻ (Anode)
At the cathode, hydrogen gas is produced from the reduction of water:
2 H₂O + 2e⁻ → H₂ + 2 OH⁻ (Cathode)
The pH of the solution tends to increase as the reaction proceeds due to the formation of hydroxide (B78521) ions. aakash.ac.in
In terms of electrochemical properties, data on the ionic conductance of sodium adipate solutions at various temperatures is available, which is a measure of a solution's ability to conduct electricity due to the movement of ions. researchgate.net Furthermore, adipate compounds, particularly esters like bis(2-ethylhexyl) adipate, are used as plasticizers and solvents in the fabrication of electrochemical devices, such as ion-selective electrodes and polymer electrolytes for batteries, highlighting the relevance of adipate chemistry in the electrochemical field. frontiersin.orglmaleidykla.lt
Electrolysis of Adipate Solutions and Product Formation
The electrolysis of aqueous solutions of adipate salts, such as this compound, is a key process, often leading to the formation of cyclic organic compounds through a mechanism known as Kolbe electrolysis. vaia.comunacademy.com This reaction involves the electrochemical decarboxylation of the adipate anions at the anode. rsc.orgcardiff.ac.uk
The process begins with the deprotonation of adipic acid to form adipate anions. rsc.org During electrolysis, these anions migrate to the anode, where they undergo a single-electron transfer, leading to decarboxylation and the formation of radical intermediates. vaia.comrsc.org These highly reactive radicals can then combine to form a new carbon-carbon bond, resulting in the cyclization of the hydrocarbon chain. vaia.com
The reaction pathway is influenced by several factors, including the concentration of the carboxylate, the pH of the solution, and the applied current density. rsc.org For instance, at high current densities, the electrode surface becomes sufficiently covered by the carboxylate, which promotes the Kolbe dimerization reaction. rsc.org
Electrode Material Interactions
The choice of electrode material is a critical parameter in the electrolysis of adipate solutions, significantly influencing the reaction's efficiency and the distribution of products. nih.gov The electrode material affects the kinetics and thermodynamics of electron transfer and can promote or hinder competing side reactions. nih.gov
Platinum and carbon-based materials like graphite (B72142) are commonly used as anodes in Kolbe electrolysis. rsc.orgquora.com The ideal anode material should facilitate the desired oxidation of the carboxylate anion while inhibiting the competing oxygen evolution reaction. rsc.org The coverage of the electrode surface by the adipate radicals is believed to suppress the oxidation of the solvent, thereby favoring the formation of the desired hydrocarbon product. rsc.org
The physical properties of the electrode, such as its surface area and resistivity, also play a role. nih.govquora.com High resistivity can lead to an ohmic drop, requiring a higher cell potential and potentially leading to energy loss as heat. nih.gov Furthermore, the material of the counter electrode (cathode) can also have a strong influence on the reaction yield. nih.gov
Solution Thermodynamics and Solubility Dynamics
The thermodynamic properties of this compound in solution, particularly its enthalpy of solution and solubility, are fundamental to its application and behavior in various systems.
Determination of Enthalpy of Solution
The enthalpy of solution (ΔHsoln) is the heat absorbed or released when a substance dissolves in a solvent at constant pressure. libretexts.org For this compound, this value reflects the net energy change resulting from the breaking of the ionic lattice and the hydration of the potassium, sodium, and adipate ions. The process can be either endothermic (heat is absorbed) or exothermic (heat is released). libretexts.org
For the closely related sodium adipate, the molar enthalpy of solution at 298.15 K has been determined to be 15.70 kJ·mol⁻¹. atamanchemicals.comresearchgate.net This positive value indicates that the dissolution process is endothermic, meaning it requires energy from the surroundings. The enthalpy of solution can be experimentally determined by measuring the temperature change upon dissolution or through calorimetric methods. libretexts.orgresearchgate.net
Table 1: Enthalpy of Solution for Sodium Dicarboxylate Salts
| Compound | Molar Enthalpy of Solution (kJ·mol⁻¹) at 298.15 K |
|---|---|
| Sodium Oxalate | 13.86 |
| Sodium Malonate | 14.83 |
| Sodium Succinate | 14.83 |
| Sodium Glutarate | 16.55 |
| Sodium Adipate | 15.70 |
Source: researchgate.net
Factors Influencing Solubility in Mixed Solvent Systems
The solubility of this compound is influenced by several factors, including temperature, the nature of the solvent, and the presence of other solutes. vulcanchem.com As a mixed salt, its solubility characteristics may differ from those of the single-ion salts, sodium adipate and potassium adipate. vulcanchem.com
In aqueous systems, this compound is expected to have high water solubility. vulcanchem.com For comparison, sodium adipate has a high water solubility of approximately 50 g/100 mL at 20°C. Dipotassium (B57713) adipate can form an approximately 50% by weight aqueous solution at around 15°C. google.com
In mixed solvent systems, such as water-ethanol mixtures, the solubility of salts like adipates generally decreases as the proportion of the organic solvent increases. mdpi.com This is because the polarity of the solvent mixture decreases, making it less effective at solvating the ions. The presence of other electrolytes can also affect solubility through common ion or diverse ion effects. For instance, studies on similar systems have shown that the concentration of one salt in solution decreases as the concentration of another salt with a common ion increases. mdpi.com
The pH of the solution also plays a role, as it affects the equilibrium between the adipate anion and adipic acid. Adipic acid itself has a much lower water solubility (1.5 g/100 mL at 20°C) compared to its salts. wikipedia.org
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₆H₈KNaO₄ |
| Adipic Acid | C₆H₁₀O₄ |
| Sodium Adipate | Na₂C₆H₈O₄ |
| Potassium Adipate | K₂C₆H₈O₄ |
| Cyclobutane | C₄H₈ |
| Carbon Dioxide | CO₂ |
| Platinum | Pt |
| Nickel | Ni |
| Graphite | C |
| Sodium Oxalate | Na₂C₂O₄ |
| Sodium Malonate | C₃H₂Na₂O₄ |
| Sodium Succinate | C₄H₄Na₂O₄ |
| Sodium Glutarate | C₅H₆Na₂O₄ |
| Ethanol | C₂H₅OH |
| Water | H₂O |
| Sodium Hydroxide | NaOH |
Advanced Analytical Methodologies for Characterization
Elemental Composition Analysis
Determining the precise elemental makeup of potassium sodium adipate (B1204190) is fundamental to its characterization. This process verifies the correct ratio of potassium, sodium, and the organic adipate moiety, and quantifies any trace elemental impurities.
Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for quantifying the metallic elements in potassium sodium adipate, namely potassium (K) and sodium (Na). The method is based on the principle that atoms absorb light at specific wavelengths characteristic to each element. researchgate.net
In the analysis of this compound, a sample is first dissolved, typically using ultrapure water or through acid digestion with nitric acid to create a homogenous aqueous solution. kemesta.fiunipd.it This solution is then aspirated into a flame (commonly an air-acetylene flame), which converts the aerosol droplets into free atoms in their ground state. nemi.govnemi.gov A hollow-cathode lamp, specific for either potassium or sodium, emits light at the characteristic wavelength for the element of interest. The instrument measures the amount of light absorbed by the atomized sample, which is directly proportional to the concentration of the element in the sample. researchgate.net
A key consideration in the AAS analysis of this mixed salt is the potential for ionization interference, where the presence of one alkali metal can affect the signal of the other. nemi.govnemi.gov For instance, sodium can interfere with potassium determination and vice-versa. nemi.gov This is often mitigated by using a cooler, reducing flame and optimizing the burner height or by adding an excess of a more easily ionized element, like cesium, to both the standards and samples to suppress and normalize the ionization effect. nemi.govnemi.gov
Table 1: Typical Instrumental Parameters for AAS Analysis of K and Na
| Parameter | Setting for Potassium (K) | Setting for Sodium (Na) |
|---|---|---|
| Wavelength | 766.5 nm | 589.0 nm |
| Lamp Current | As per manufacturer's recommendation | As per manufacturer's recommendation |
| Slit Width | 0.7 nm | 0.2 nm |
| Flame Type | Air-Acetylene (reducing) | Air-Acetylene (oxidizing) |
| Burner Height | Optimized to minimize interference | Optimized for maximum sensitivity |
For the analysis of trace and ultra-trace elemental impurities, Inductively Coupled Plasma (ICP) techniques, such as ICP-Atomic Emission Spectroscopy (ICP-AES) and ICP-Mass Spectrometry (ICP-MS), offer superior sensitivity and multi-element detection capabilities compared to AAS. researchgate.netlibretexts.org These methods are essential for verifying the purity of high-grade this compound.
The sample preparation is similar to that for AAS, involving dissolution or acid digestion to obtain a liquid sample. libretexts.orgnih.gov The sample is then introduced into an argon plasma, which reaches temperatures of 6,000–10,000 K. At these temperatures, the sample is desolvated, vaporized, and atomized, with the atoms then being ionized. nih.govresearchgate.net
ICP-AES measures the characteristic light emitted by the excited atoms and ions in the plasma as they return to a lower energy state.
ICP-MS separates the generated ions based on their mass-to-charge ratio using a mass spectrometer, providing exceptional sensitivity down to parts-per-trillion (ppt) levels. libretexts.orgnih.gov
ICP-MS is particularly well-suited for identifying and quantifying a broad spectrum of potential metallic contaminants in a single, rapid analysis. nih.gov However, the high concentration of sodium and potassium in the sample matrix can cause significant matrix effects and isobaric interferences. inorganicventures.comshimadzu.com These challenges are typically managed by diluting the sample, using robust plasma settings, and employing internal standards (e.g., germanium, rhodium) to correct for signal drift and suppression. nih.govnih.gov
Table 2: Comparison of Detection Limits for Elemental Analysis Techniques
| Technique | Typical Detection Limit Range | Primary Application for this compound |
|---|---|---|
| Flame AAS | 0.1 - 100 ppm (mg/L) | Quantification of major components (Na, K) |
| ICP-AES | 1 - 100 ppb (µg/L) | Trace impurity analysis; major component analysis |
| ICP-MS | 0.001 - 10 ppb (ng/L) | Ultra-trace impurity analysis and isotopic analysis |
CHNS analysis is a fundamental technique used to verify the organic part of the this compound molecule. unipd.it This method determines the weight percent of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. velp.commeasurlabs.com For this compound (C₆H₈KNaO₄), the focus is on carbon and hydrogen to confirm the integrity of the adipate backbone.
The analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (around 1000 °C). elementar.com This process converts the elemental constituents into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). measurlabs.com These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). elementar.com The instrument calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared against the theoretical values calculated from the compound's chemical formula.
Table 3: Theoretical vs. Experimental Elemental Composition of this compound (C₆H₈KNaO₄)
| Element | Theoretical Mass % | Typical Experimental Range |
|---|---|---|
| Carbon (C) | 34.94% | 34.85% - 35.05% |
| Hydrogen (H) | 3.91% | 3.85% - 3.95% |
| Nitrogen (N) | 0.00% | < 0.1% |
| Sulfur (S) | 0.00% | < 0.1% |
Inductively Coupled Plasma (ICP) Techniques for Trace Analysis
Surface Characterization Techniques
The physical form, including the shape, size, and surface texture of this compound crystals, is crucial for its handling, processing, and performance in various applications. Surface characterization techniques provide high-resolution imaging to assess these properties.
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the morphology of this compound crystals. It provides high-magnification images that reveal details about crystal shape, size distribution, and surface texture. arabjchem.org
For SEM analysis, the dry powder sample is mounted on a stub and coated with a thin layer of a conductive material, such as gold or palladium, to prevent the buildup of electrostatic charge from the electron beam. unimas.my The instrument then scans a focused beam of electrons across the sample's surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are collected to form a three-dimensional-like image of the surface topography. nih.gov The resulting micrographs can show whether the crystals are well-formed, aggregated, or have other distinct features. scielo.br
Table 4: Hypothetical SEM Observations of this compound Crystals
| Morphological Feature | Description |
|---|---|
| Crystal Habit | Prismatic or tabular crystals |
| Size Range | 10 - 100 µm |
| Surface Texture | Smooth faces with some terracing or step-growth features |
| Aggregation | Low to moderate levels of inter-crystal aggregation |
Atomic Force Microscopy (AFM) provides even higher resolution topographical data than SEM, capable of imaging surfaces at the nanometer scale. nanosurf.com It is used to quantitatively assess the fine details of the crystal surface, such as roughness and the presence of nanoscale defects. sciopen.com
AFM operates by scanning a sharp probe, located at the end of a flexible cantilever, across the sample surface. nist.gov As the tip interacts with the surface, forces between the tip and the sample cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to generate a precise three-dimensional topographical map of the surface. nanosurf.com Tapping mode AFM, where the cantilever oscillates and intermittently "taps" the surface, is often used for crystalline samples to minimize surface damage. mdpi.com
AFM can provide quantitative data on surface roughness parameters, such as the average roughness (Sa) and the root mean square roughness (Sq), offering a detailed understanding of the crystal surface's texture. sciopen.commdpi.com
Table 5: Typical Surface Roughness Parameters from AFM Analysis
| Parameter | Symbol | Typical Value Range (for a 1µm x 1µm area) | Description |
|---|---|---|---|
| Average Roughness | Sa | 1 - 10 nm | The arithmetic average of the absolute values of the height deviations from the mean plane. |
| Root Mean Square Roughness | Sq | 1.5 - 15 nm | The root mean square average of height deviations from the mean plane. |
| Maximum Peak Height | Sp | 5 - 50 nm | The height of the highest peak within the defined area. |
| Maximum Valley Depth | Sv | 5 - 50 nm | The depth of the deepest valley within the defined area. |
Scanning Electron Microscopy (SEM) for Crystal Morphology
Chromatographic Separations
Chromatographic techniques are fundamental in the analytical characterization of this compound, enabling precise quantification of its constituent ions for purity assessment and the detection and identification of trace-level impurities.
Ion Chromatography for Purity Assessment
Ion Chromatography (IC) is a primary method for determining the purity of this compound by accurately quantifying the molar ratio of its constituent ions: potassium (K⁺), sodium (Na⁺), and adipate (C₆H₈O₄²⁻). The United States Pharmacopeia (USP) has been modernizing its monographs to include IC for the analysis of potassium, highlighting its validity and reliability as an analytical technique. metrohm.com The purity assessment hinges on verifying that the stoichiometric relationship between the cations and the adipate dianion is correct.
The analysis is typically bifurcated into separate methods for cation and anion determination.
Cation Analysis: For the simultaneous quantification of potassium and sodium ions, a cation-exchange chromatography system is employed. metrohm.com High-capacity cation-exchange columns, such as the Thermo Scientific™ Dionex™ IonPac™ CS16 or the Metrosep C 6, are well-suited for this purpose, as they can handle samples with large concentration differences between analytes. metrohm.comthermofisher.com Isocratic elution with an acidic mobile phase, commonly methanesulfonic acid, is used to separate the cations, which are then detected by suppressed conductivity. thermofisher.commdpi.com This setup allows for the precise and concurrent measurement of both potassium and sodium concentrations in a single analytical run. metrohm.com
Anion Analysis: The adipate dianion is quantified using an anion-exchange chromatography system. A column like the Thermo Scientific™ Dionex™ IonPac™ AS15-5µm, coupled with a hydroxide-based eluent gradient (e.g., potassium hydroxide), can effectively separate adipate from other potential anionic impurities. lcms.cz Detection is achieved via suppressed conductivity.
| Parameter | Cation Analysis (K⁺, Na⁺) | Anion Analysis (Adipate²⁻) |
|---|---|---|
| Column | Dionex™ IonPac™ CS16 (or equivalent high-capacity cation exchanger) thermofisher.commdpi.com | Dionex™ IonPac™ AS15 (or equivalent anion exchanger) lcms.cz |
| Mobile Phase (Eluent) | Methanesulfonic Acid (e.g., 18-30 mM) mdpi.comlcms.cz | Potassium Hydroxide (B78521) (KOH) Gradient lcms.cz |
| Detection | Suppressed Conductivity thermofisher.commdpi.com | Suppressed Conductivity lcms.cz |
| Typical Analytes | Potassium, Sodium, Ammonium (B1175870), Calcium, Magnesium lcms.cz | Adipate, Chloride, Sulfate, Formate lcms.cz |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and profiling of process-related impurities and degradation products in this compound. chimia.ch Impurities can originate from the synthesis of the adipic acid precursor, which often involves the oxidation of cyclohexane. google.com This process can generate related dicarboxylic acids that may persist in the final product.
The workflow for impurity profiling involves developing an MS-compatible LC method, as many standard HPLC methods use non-volatile buffers that are incompatible with mass spectrometry. hpst.cz A reversed-phase LC method using volatile mobile phase additives like formic acid is common. hpst.cz
Following chromatographic separation, a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is used for detection. hpst.cz HRMS provides sub-ppm mass accuracy, enabling the generation of highly confident molecular formulas for unknown impurity peaks. hpst.cz Further structural information can be obtained using tandem mass spectrometry (MS/MS), where impurity ions are fragmented to create a characteristic pattern that aids in structural elucidation. chimia.ch
| Potential Impurity | Source | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|---|
| Adipic Acid | Unreacted Starting Material | C₆H₁₀O₄ | 146.05791 |
| Glutaric Acid | Synthesis By-product google.com | C₅H₈O₄ | 132.04226 |
| Succinic Acid | Synthesis By-product google.com | C₄H₆O₄ | 118.02661 |
Rheological Studies of Adipate-Containing Formulations
The inclusion of salts like this compound can significantly alter the rheological properties of formulations, impacting their flow behavior, texture, and stability. Rheological studies are crucial for understanding and optimizing these characteristics in products such as foods, polymers, and personal care items. Adipates can function as texture modifiers, stabilizers, or processing aids. researchgate.netgoogle.com
Formulations containing adipates often exhibit non-Newtonian fluid behavior, most commonly shear-thinning (pseudoplasticity), where the viscosity decreases as the shear rate increases. researchgate.netnih.gov This behavior is desirable in many applications, such as ketchup, where a high viscosity at rest prevents settling, but a lower viscosity during pouring allows for easy dispensing. researchgate.net The flow behavior of such non-Newtonian fluids can often be described by mathematical models like the Herschel-Bulkley model. nih.gov
Viscoelastic properties are also of key importance. Oscillatory shear tests are used to measure the storage modulus (G′) and the loss modulus (G″). G′ represents the elastic (solid-like) component, while G″ represents the viscous (liquid-like) component. In many adipate-containing gel-like structures, G′ is higher than G″, indicating that elastic properties dominate over viscous ones, which is characteristic of a structured "weak gel" system. researchgate.net For instance, studies on ketchup formulations with acetylated distarch adipate show significantly higher G' than G'' values. researchgate.net In polymer processing, the addition of adipate salts can affect fusion time and workability, as seen in studies where disodium (B8443419) adipate was added to chlorinated polyvinylchloride (CPVC) formulations. google.com The presence of salts like this compound can also influence the formation of micellar structures in surfactant-based systems, leading to dramatic changes in viscosity and viscoelasticity. fupress.net
| Formulation System | Adipate Compound | Observed Rheological Effect | Reference |
|---|---|---|---|
| Ketchup | Acetylated Distarch Adipate | Non-Newtonian, shear-thinning flow. Dominant elastic properties (G' > G''). | researchgate.net |
| Chlorinated Polyvinylchloride (CPVC) | Disodium Adipate | Reduced time to fusion, indicating improved workability during processing. | google.com |
| Aqueous Surfactant Dispersions | (by analogy with other salts) | Can induce the formation of viscoelastic micellar networks, significantly increasing viscosity. | fupress.net |
Potential Research Applications in Advanced Materials
Design of Functional Composite Materials
Adipate-based compounds are utilized not only in the formation of polymers but also as additives to create functional composite materials with enhanced properties.
Adipate (B1204190) is a key monomer in the synthesis of several important biodegradable polyesters. Poly(butylene adipate-co-terephthalate) (PBAT) is a fully biodegradable and flexible copolyester known for its excellent mechanical properties, similar to low-density polyethylene (B3416737) (LDPE). researchgate.netmdpi.commdpi.com Although derived from fossil resources, it is designed to be completely degradable by natural enzymes. encyclopedia.pub Other related polymers include poly(butylene succinate-co-adipate) (PBSA) and poly(glycerol-adipate) (PGA), which are also noted for their biocompatibility and biodegradability. rsc.orgmdpi.comugent.be
These adipate-based polymers are frequently blended with other bio-based materials, such as thermoplastic starch (TPS) and polylactic acid (PLA), to create more cost-effective and functional composites. researchgate.netmdpi.com However, blending these different polymers can lead to issues with compatibility. To address this, compatibilizers are often added to improve the interfacial adhesion between the polymer phases. researchgate.net Adipic acid itself has been studied as a reactive compatibilizer in starch/PBAT blends, where it was shown to improve the film's homogeneity and mechanical characteristics. researchgate.net
In the context of biodegradable composites, incorporating fillers and additives is a common strategy to enhance performance. For adipate-based polymers like PBAT, which can have inferior gas barrier properties and lower strength compared to conventional plastics, fillers are added to improve these characteristics. encyclopedia.pubencyclopedia.pub Studies have shown that adding nanofillers like montmorillonite, layered double hydroxides (LDHs), or silica (B1680970) nanoparticles to PBAT can enhance its mechanical, thermal, and barrier properties. emerald.comacs.org For example, the addition of organophilic LDH nanoplatelets to PBAT films was found to improve water vapor barrier properties by creating a more tortuous path for water molecules to migrate through. acs.org Similarly, adding adipic acid as a compatibilizer to starch/PBAT films resulted in a significant increase in tensile strength. researchgate.net The inclusion of mineral fillers like talc (B1216) or calcium carbonate in biodegradable polymers such as PBAT and PBSA can also yield materials with mechanical properties ranging from tough and elastic to strong and rigid, making them suitable for a wider range of applications. mdpi.comresearchgate.net
Table 2: Effect of Adipate-Based Additives on Polymer Properties
| Polymer Matrix | Adipate Compound/Derivative | Role of Adipate | Observed Effect | Reference |
| Polypropylene (B1209903) | Sodium Adipate, Potassium Adipate | Crystal Nucleating Agent | Controls crystalline structure to improve stiffness. | epo.org |
| Starch/PBAT | Adipic Acid | Compatibilizer | Increases tensile strength and elongation. | researchgate.net |
| PBAT | PBAT polymer matrix | Base Polymer for Composites | Addition of fillers (e.g., LDH, SiO₂) enhances mechanical strength and water vapor barrier properties. | emerald.comacs.org |
Integration into Bio-based and Biodegradable Polymers
Development of Electrolyte Components for Energy Storage
Derivatives of adipic acid, particularly adipate-based esters and polymers, are being investigated for their potential to improve the performance and safety of batteries, especially for sodium-ion and lithium-ion technologies. encyclopedia.pub
These adipate compounds primarily function as plasticizers, coordinating solvents, or polymer binders within electrolyte systems. In gel polymer electrolytes (GPEs), which incorporate a liquid solvent into a polymer matrix, adipate-based plasticizers like dioctyl adipate (DOA) can enhance ionic mobility. researchgate.netgoogle.com Plasticizers increase the amorphous regions within the polymer, which improves the movement of charge carriers and thus boosts ionic conductivity. researchgate.netgoogle.com
Adipate-based solvents are also being explored as safer alternatives to the flammable organic carbonates currently used in many alkali-ion batteries. encyclopedia.pub Adipate esters are non-volatile plasticizers with low vapor pressures. encyclopedia.pub The ester groups in these solvents can effectively solvate alkali ions, such as Na+, promoting the dissociation of the salt and leading to higher conductivity while mitigating flammability risks. encyclopedia.pub Studies on sodium-ion conducting GPEs have shown that swelling the polymer membrane with adipate-based solvents like dimethyl adipate can improve the conductivity of the Na+ ions. encyclopedia.pub
Furthermore, adipate-based polymers are finding use in advanced battery designs. Poly[di(ethylene glycol) adipate] has been investigated as an electrolyte additive for electrochemical cells with silicon anodes, which are known for their high capacity but suffer from instability. mdpi.com In all-solid-state batteries, poly(1,4-butylene adipate) has been incorporated as part of a conductive polymer binder, highlighting the versatility of adipates in next-generation energy storage systems. google.com
Table 3: Research on Adipate Compounds in Electrolyte Systems
| Adipate Compound | Battery Type | Role | Key Finding | Reference |
| Dimethyl adipate | Sodium-ion | Coordinating Solvent in GPE | Improves Na+ conductivity by solvating the sodium ions. | encyclopedia.pub |
| Dioctyl adipate (DOA) | Lithium-ion | Plasticizer in Polymer Electrolyte | Enhances ionic mobility and conductivity. | researchgate.netgoogle.com |
| Poly[di(ethylene glycol) adipate] | Electrochemical cells (Silicon Anode) | Electrolyte Additive | Aims to improve coulombic efficiency and cycle life. | mdpi.com |
| Poly(1,4-butylene adipate) | All-Solid-State Lithium Battery | Component of Conductive Binder | Used in the fabrication of the electrode slurry. | google.com |
Ionic Conductivity in Solid-State Electrolytes
Solid-state electrolytes (SSEs) are a critical component for the development of safer, high-energy-density batteries. mdpi.com A primary requirement for any SSE is high ionic conductivity (typically ≥10⁻³ S cm⁻¹) to facilitate the efficient movement of charge carriers between the electrodes. mdpi.com The investigation into mixed-cation systems has revealed that they can sometimes offer enhanced ionic conductivities or other beneficial properties compared to their single-cation counterparts. uwo.ca
While direct studies on potassium sodium adipate as a solid electrolyte are not extensively documented, its constituent ions are at the forefront of battery research. The field of polymer electrolytes, for instance, often involves dissolving alkali metal salts into a polymer matrix. rsc.org Research has shown that adipate-based materials, such as poly(ethylene adipate) and adipate-based solvents, can be used in creating polymer electrolytes. frontiersin.orgnih.gov Adipate esters, for example, are explored as non-volatile plasticizers to enhance the mobility of Na⁺ ions in gel polymer electrolytes. frontiersin.org
The theoretical incorporation of this compound into a polymer matrix, such as Poly(ethylene oxide) (PEO), could create a mixed-cation solid polymer electrolyte. The presence of both Na⁺ and K⁺ ions could potentially lead to unique ion transport mechanisms. The concept of "mixed alkali effect," often seen in glasses where ionic conductivity decreases with mixed cations, would need to be carefully studied in these polymer systems. However, in some modern SSEs, mixing cations is a deliberate strategy to create disordered structures that can trigger faster ion conduction. uwo.ca The adipate anion itself, being a flexible dicarboxylate, might also influence polymer chain dynamics and, consequently, ion mobility.
Table 1: Comparison of Ionic Conductivities in Various Solid-State Electrolyte (SSE) Types This table provides context for the target conductivities for which a this compound-based electrolyte would be developed.
| Electrolyte Type | Example Material(s) | Typical Ionic Conductivity (S/cm) at Room Temp. | Key Characteristics |
|---|---|---|---|
| Sulfide-Based | Li₁₀GeP₂S₁₂ (LGPS) | 10⁻² - 10⁻³ | High conductivity; Poor stability against moisture/air. mdpi.com |
| Oxide (Garnet) | Li₇La₃Zr₂O₁₂ (LLZO) | 10⁻³ - 10⁻⁴ | High stability; High processing temperatures. mdpi.com |
| Oxide (NASICON) | Li₁.₅Al₀.₄Cr₀.₁Ge₁.₅(PO₄)₃ | ~6.65 x 10⁻³ | Good conductivity; Potential for interfacial reactions. mdpi.com |
| Polymer (PEO-based) | PEO-LiTFSI | 10⁻⁵ - 10⁻⁸ | Flexible; Low ion transference number; Often requires elevated temperatures. rsc.org |
| Gel Polymer (GPE) | UV-cured polymer with liquid | 10⁻³ - 10⁻⁴ | Higher conductivity than dry polymers; Potential for leakage. frontiersin.orgresearchgate.net |
| Halide-Based | Li₃YCl₆ | ~10⁻³ | Good oxidative stability; Good compatibility with oxide cathodes. uwo.ca |
Compatibility with Electrode Materials
A crucial challenge in solid-state battery design is ensuring stability at the electrode-electrolyte interface. osti.govberkeley.edu Poor contact, high interfacial resistance, and chemical reactions can severely limit battery performance and lifespan. researchgate.netberkeley.edu The formation of a stable and ionically conductive layer, known as the solid electrolyte interphase (SEI), is critical, especially at the anode. mit.edu
For a hypothetical electrolyte based on this compound, compatibility would need to be assessed with both sodium and potassium metal anodes, or other alkali-ion host materials like hard carbon. rsc.org The primary concerns would be:
Electrochemical Stability Window: The electrolyte must remain stable without being oxidized at the cathode or reduced at the anode. rsc.org The adipate anion's stability against reduction and oxidation at the operating potentials of Na⁺/K⁺ electrodes would be a key research parameter.
SEI Formation: The decomposition products of the adipate anion and the alkali metal cations at the anode surface would form the SEI. An ideal SEI derived from this compound would be electronically insulating but conductive to both Na⁺ and K⁺ ions, preventing further electrolyte decomposition and dendrite growth. mit.edu The use of electrolyte additives is a common strategy to engineer a more robust SEI. vt.edu
Chemical Reactivity: The electrolyte must not chemically react with the electrode materials. rsc.org For example, some sulfide (B99878) electrolytes are known to react with oxide cathodes, necessitating protective coating layers. berkeley.edu The reactivity of the adipate moiety with high-voltage cathodes would need thorough investigation.
The mixed-cation nature could present unique interfacial behavior. For instance, in some systems, the presence of potassium has been shown to dynamically form a Na-K interlayer at the electrode surface, enhancing compatibility and reducing resistance. researchgate.net Research into whether the adipate salt could facilitate such beneficial interphases would be a novel area of study.
Precursor for Organic Synthesis and Chemical Transformations
Beyond materials science, salts of dicarboxylic acids are fundamental building blocks in organic chemistry. google.com this compound, with its defined stoichiometry of two different alkali metals, offers potential as a specialized precursor and intermediate.
Catalytic Roles in Organic Reactions
Alkali metal salts are known to act as catalysts or promoters in various organic reactions. tandfonline.comicm.edu.pl They can function as bases or influence the reactivity and selectivity of other catalysts. For example, the catalytic activity of some enzymes and chemical catalysts can be specifically influenced by the presence of sodium versus potassium ions. nih.gov In some reactions, mixed-metal systems exhibit cooperative effects that cannot be achieved by single-metal components, leading to enhanced reactivity and unique selectivity. rsc.orgnih.gov
Potential catalytic applications for this compound could include:
Esterification and Transesterification: Salts of carboxylic acids can catalyze esterification reactions. The mixed-cation nature of this compound might offer advantages in solubility or activity in specific solvent systems compared to single-cation salts like dipotassium (B57713) or disodium (B8443419) adipate.
Condensation Reactions: As a basic salt, it could catalyze aldol-type or Claisen-Schmidt condensations, where the base strength and cation size can influence reaction outcomes.
Oxidation Reactions: In some catalyzed oxidation reactions, the salt can act as a co-catalyst or buffer. For instance, the oxidation of potassium sodium tartrate is famously catalyzed by cobalt(II) chloride, demonstrating the role of such salts as reactants in catalyzed systems. sserc.org.ukpurdue.eduyoutube.com
Polymerization: Alkali metal salts can act as initiators or modifiers in certain polymerization processes.
The specific ratio of potassium to sodium could be leveraged to fine-tune the catalytic environment, potentially controlling reaction rates and product distributions in ways not possible with simple mixtures of the individual salts. Research has shown that even in simple systems, the choice of alkali metal can significantly impact catalytic performance. icm.edu.plresearchgate.net
Intermediate in Specialty Chemical Production
Chemical intermediates are foundational molecules used as starting materials for the synthesis of more complex compounds, such as active pharmaceutical ingredients (APIs) or polymers. google.commlunias.com Adipic acid and its derivatives are crucial intermediates for producing Nylon-6,6, plasticizers, and polyurethanes. evonik.com
This compound could serve as a unique intermediate in several contexts:
Synthesis of Mixed-Metal Materials: It could be a direct precursor for synthesizing mixed-metal organic frameworks (MM-MOFs) or other coordination polymers where both potassium and sodium ions are desired in the final structure. rsc.orgrsc.org The synthesis of MOFs often involves mixing metal salts with organic linkers; using a pre-formed mixed salt could offer better control over the final metal ratio in the material. nih.govoaepublish.com
Production of Adipate Esters: It can be converted into various adipate esters through reactions with alkyl halides. For example, divinyl adipate is an intermediate used in creating polymeric matrices for drug delivery systems. nordmann.global Using the mixed salt might influence the reaction kinetics or yield depending on the reaction conditions.
Platform for Bio-based Chemicals: With the increasing focus on sustainable chemistry, adipic acid and its salts are being produced from bio-based feedstocks. google.com As a stable, solid intermediate, this compound could be an important part of a biorefinery value chain, serving as a storable precursor for a variety of downstream chemicals.
Table 2: Examples of Specialty Chemicals and Materials Derived from Adipate Intermediates
| Product Class | Specific Example(s) | Application Area | Intermediate Role |
|---|---|---|---|
| Polymers | Nylon-6,6 | Fibers, plastics, engineering materials | Adipic acid (from its salts) is a key monomer. evonik.com |
| Polyesters | Poly(butylene adipate) | Biodegradable plastics, coatings | Used as a di-acid monomer in combination with diols. google.comresearchgate.net |
| Plasticizers | Dioctyl adipate (DOA) | Softening PVC and other polymers | Esterification of adipic acid/adipates. rsc.org |
| Pharmaceuticals | Polymeric drug delivery matrices | Controlled release of APIs | Divinyl adipate serves as a cross-linking intermediate. nordmann.global |
| Lubricants | Adipate ester-based lubricants | High-performance and specialty lubricants | Provides thermal stability and lubricity. evonik.com |
| Coordination Polymers | Mixed-Metal Organic Frameworks (MM-MOFs) | Catalysis, gas storage, sensing | Adipate can act as the organic linker, with the mixed salt providing the metal nodes. rsc.orgrsc.org |
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Synthetic Pathways for Green Chemistry Principles
The industrial synthesis of adipic acid, the precursor to adipates, has traditionally relied on processes that use hazardous reagents like nitric acid and carcinogenic benzene, leading to significant environmental concerns such as the emission of nitrous oxide (N₂O), a potent greenhouse gas. vidyanagarcollege.nettandfonline.com A critical area of future research is the development of "green" synthetic routes for potassium sodium adipate (B1204190) that are more environmentally benign.
Current green chemistry approaches for related compounds offer a roadmap. These include:
Solvent-Less Methods: Microwave-assisted Dieckmann condensation of adipate esters using sodium or potassium alkoxide bases has shown good yields without the need for solvents. vidyanagarcollege.netmidnaporecollege.ac.in Investigating similar microwave-assisted or mechanochemical methods for the direct synthesis of potassium sodium adipate from adipic acid and a stoichiometric mix of potassium and sodium bases could offer a high-efficiency, low-waste pathway.
Bio-based Feedstocks: Research has focused on producing adipic acid and its salts from renewable bio-based sources like D-glucose. tandfonline.com For instance, the oxidation of D-glucose can yield potassium glucarate (B1238325) (K-GA), which can then be catalytically converted to adipic acid. tandfonline.com Future work could integrate the synthesis of this compound into these bio-refinery concepts.
Alternative Catalysts: The use of phase transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, has been shown to accelerate reactions like benzoin (B196080) condensation. midnaporecollege.ac.in Exploring PTCs for the synthesis of this compound could enhance reaction rates and efficiency under milder conditions.
A comparative table of potential green synthesis strategies is presented below.
| Synthesis Approach | Principle | Potential Advantages for this compound | Research Focus |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. vidyanagarcollege.net | Reduced reaction times, lower energy consumption, potential for solvent-free conditions. | Optimization of reaction parameters (power, time, temperature) for the mixed-salt formation. |
| Biocatalytic Conversion | Uses enzymes or whole-cell microorganisms to convert renewable feedstocks. tandfonline.com | Use of sustainable starting materials, reduced hazardous waste, high specificity. | Engineering metabolic pathways for direct production of mixed adipate salts. |
| Electrocatalysis | Employs electrochemical methods to drive reactions. | Can utilize renewable electricity, operates under mild conditions. | Development of selective electrodes for the conversion of precursors like cyclohexanone (B45756) directly to this compound. |
| Solvent-Free Mechanochemistry | Uses mechanical force (e.g., ball milling) to induce chemical reactions. | Eliminates bulk solvent use, reduces waste, can create novel crystalline phases. | Investigating the solid-state reaction between adipic acid, NaOH, and KOH. |
This table is generated by the author based on data from existing green chemistry research on related compounds.
In-depth Study of Mixed-Cation Ordering and Disorder in Crystal Structures
The arrangement of potassium and sodium ions within the adipate crystal lattice is fundamental to the material's properties. While crystal structures for various single-cation adipate salts and complexes have been determined, detailed structural analysis of the mixed K/Na salt is lacking. nih.govmdpi.comrsc.orgacs.org Future research should focus on single-crystal X-ray diffraction (SCXRD) and neutron diffraction studies to elucidate the precise atomic arrangement.
Key research questions include:
Cation Ordering: Do the potassium and sodium ions occupy specific, ordered sites within the crystal lattice, or are they randomly distributed (disordered)? This ordering can significantly influence the material's physical and electronic properties.
Coordination Environments: How do the coordination geometries of K⁺ and Na⁺ differ within the same structure? Studies on related structures show that metal cations can have varied coordination, such as the octahedral geometry observed for Na⁺ in a sodium hydrogen adipate complex. nih.gov
Structural Comparison: How does the crystal structure of this compound compare to its single-cation counterparts and other mixed-cation dicarboxylates? rsc.orgacs.org For example, pentamethylenediamine adipate crystallizes in a monoclinic system, and its structure includes crystal water, which plays a role in stabilizing the lattice through hydrogen bonds. google.com Understanding these relationships is key to crystal engineering. mdpi.com
The table below summarizes crystallographic data for related adipate compounds, highlighting the parameters that would be crucial to determine for this compound.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Sodium Hydrogen Adipate-Adipic Acid Dihydrate | Monoclinic | C2/m | Octahedrally coordinated Na⁺; infinite chains linked by hydrogen bonds. nih.gov | nih.gov |
| Carvedilol Adipate Ethanol Solvate | Triclinic | P-1 | Salt formation confirmed by C-O bond lengths in the carboxylate group. mdpi.com | mdpi.com |
| Pentamethylenediamine Adipate Hydrate | Monoclinic | C2/c | Contains two molecules of crystal water in the asymmetric unit. google.com | google.com |
| [Cd(adipate)(H₂O)₂]n | - | - | Octahedral coordination of Cd(II) ions, forming infinite chains. rsc.org | rsc.org |
This table is compiled from crystallographic studies on various adipate salts. Data for this compound is a target for future research.
Advanced Computational Modeling of Complex Interfacial Phenomena
Computational modeling provides a powerful tool for understanding the behavior of mixed-salt systems at a molecular level, which is often difficult to probe experimentally. arxiv.orgresearchgate.net Future research should leverage advanced computational techniques to model this compound.
Molecular Dynamics (MD) Simulations: MD simulations can predict the behavior of ions at interfaces, such as the air-water interface. researchgate.net For this compound, this could reveal how the two cations distribute themselves at a surface, which is critical for applications involving surface activity or interfacial reactions. It is established that for accurate predictions, potential models must account for many-body effects. researchgate.net
Modeling Mixed-Salt Solutions: The complexity of mixed-salt solutions presents a significant research challenge. arxiv.org Computational models can help understand phenomena like the formation of local ion microdomains in solution, where concentrations of K⁺ and Na⁺ might differ from the bulk. nih.govplos.org Such models can predict how the ratio of potassium to sodium affects solution properties like viscosity, density, and solubility.
Phase-Field Models: These models are effective for describing phenomena at interfaces far from equilibrium, such as during crystallization or dissolution. researchgate.net Applying phase-field modeling to this compound could help predict crystal growth habits and the influence of impurities or additives on crystal morphology.
| Modeling Technique | Research Application for this compound | Key Insights to be Gained |
| All-Atom Molecular Dynamics (MD) | Simulating the water-potassium sodium adipate interface. rsc.org | Ion distribution at the surface, surface tension effects, role of polarizability. |
| Biophysical/Multi-compartmental Models | Modeling ion transport and microdomain formation in complex media. nih.govplos.org | Local concentration gradients of K⁺ vs. Na⁺, influence on transport properties. |
| Phase-Field Modeling | Simulating crystallization and dissolution dynamics. researchgate.net | Crystal morphology prediction, understanding non-equilibrium interface phenomena. |
| Density Functional Theory (DFT) | Calculating electronic structure and bonding. rsc.org | Predicting NMR parameters, understanding cation-anion bond strengths. |
This table outlines potential applications of computational modeling techniques to the study of this compound.
Integration with Nanotechnology for Tailored Material Properties
Nanotechnology offers transformative approaches to material design by manipulating matter at the 1-100 nm scale. nih.gov Integrating this compound with nanotechnology could lead to novel materials with precisely controlled properties.
Bionanocomposites: Adipate-based polyesters like poly(butylene adipate-co-terephthalate) (PBAT) are used in biodegradable plastics. mdpi.comscirp.org Incorporating this compound nanoparticles as fillers could enhance the thermal stability, mechanical properties, or biodegradability of such polymers. mdpi.com Nanofillers can significantly improve polymer properties at low concentrations. mdpi.com
Nano-Encapsulation for Controlled Release: Surfactants can be used to create nanocapsules for the controlled delivery of active agents. ijcmas.com Encapsulating this compound could be relevant in applications requiring its gradual release, for instance, as a pH-buffering agent in specific formulations or as a nutrient source in advanced fertilizers. atamanchemicals.comekb.eg
Synthesis of Nanoparticles: The synthesis of materials as nanoparticles can dramatically alter their properties compared to their bulk counterparts. nih.gov Developing methods to produce this compound nanoparticles could open up new applications in catalysis, as additives in specialized coatings, or in biomedical contexts where particle size is critical.
| Nanotechnology Application | Description | Potential Advantage | Future Research |
| Polymer Nanocomposites | Dispersing this compound nanoparticles within a polymer matrix (e.g., PLA/PBSA). mdpi.com | Improved thermal, mechanical, or functional (e.g., antimicrobial) properties of the polymer. mdpi.commdpi.com | Study of nanoparticle dispersion, interfacial adhesion, and effect on polymer properties. |
| Nano-Encapsulation | Encapsulating the salt within nanocarriers like lipid or polymer nanoparticles. ijcmas.com | Controlled and targeted release of the adipate and cations, protection from the environment. | Development of stable nanocapsules and characterization of their release kinetics. |
| Nanoparticle Synthesis | Producing this compound with controlled particle size in the nanometer range. nih.gov | High surface area, potentially altered solubility and reactivity. | Exploration of top-down (e.g., ball milling) and bottom-up (e.g., microemulsion) synthesis methods. ijcmas.comnih.gov |
This table highlights potential avenues for integrating this compound with nanotechnology.
Role in Advanced Separation Technologies and Environmental Applications
The specific properties of mixed salts can be harnessed for specialized separation processes and environmental remediation.
CO₂ Capture: Mixed-salt technologies are being developed for capturing carbon dioxide from flue gas. For example, a process using a mixture of ammonium and potassium carbonates has shown promise for high CO₂ loading capacity and reduced energy consumption for regeneration. doe.gov Investigating a system based on this compound could offer similar benefits, potentially with advantages in terms of solvent stability or reduced volatility.
Wastewater Treatment: Adipates can act as complexing agents and have been mentioned in the context of wastewater treatment. smolecule.com The mixed-cation nature of this compound might provide synergistic effects in sequestering specific heavy metal ions from industrial effluents.
Flue Gas Desulfurization: In wet flue gas desulfurization, sodium adipate has shown higher efficiency than adipic acid under certain pH conditions. A comparative study of this compound against the single-cation salts could reveal an optimal K/Na ratio for maximizing desulfurization rates and buffering capacity.
Separation of Salts: The separation of mixed salts like Na₂SO₄ and NaCl is an important industrial challenge. mdpi.com Understanding the crystallization behavior of this compound from complex aqueous solutions could provide insights applicable to the broader field of industrial crystallization and purification of valuable salts from brines.
Q & A
Q. What are the standard laboratory synthesis methods for potassium sodium adipate, and how do reaction conditions influence yield?
this compound is synthesized via neutralization reactions between adipic acid and sodium/potassium hydroxides. A common approach involves dissolving adipic acid in a 1:1 v/v dimethyl sulfoxide (DMSO)/water solvent mixture, followed by controlled addition of sodium hydroxide and potassium hydroxide to achieve a stoichiometric ratio. Temperature (maintained at 60–80°C) and pH (adjusted to 6.5–7.5) are critical for optimizing crystallinity and yield. Post-synthesis, vacuum filtration and recrystallization in ethanol are used to purify the product .
Q. How are potassium and sodium adipates characterized for purity and structural integrity in academic research?
Researchers employ a combination of elemental analysis (to confirm Na/K ratios), Fourier-transform infrared spectroscopy (FT-IR) (to identify carboxylate stretching bands at ~1550–1600 cm⁻¹), and X-ray diffraction (XRD) (to verify crystallinity). Thermogravimetric analysis (TGA) is used to assess thermal stability, with decomposition typically observed above 250°C .
Q. What role do sodium and potassium adipates play in food science applications, and how are their effects quantified?
As acidity regulators (E356/E357), these salts modulate pH in food matrices like baked goods and beverages. Their efficacy is tested via pH titration curves and rheological studies to measure impacts on dough elasticity or emulsion stability. For example, in weaning foods, sodium adipate enhances gelling when combined with acetylated distarch adipate (E1422), evaluated using texture profile analysis (TPA) .
Q. What experimental protocols are recommended for studying adipate salts in biodegradable polymer formulations?
In polymer blends (e.g., with polybutylene adipate terephthalate, PBAT), adipate salts are incorporated via solvent casting or extrusion. Researchers assess biodegradability using soil burial tests (mass loss over 12 weeks) and enzymatic degradation assays (lipase/cutinase activity). Mechanical properties are quantified via tensile testing (ASTM D638) .
Advanced Research Questions
Q. How do ligand variations (e.g., oxalate, phenanthroline) influence the structural dimensionality of adipate-based coordination polymers?
Hydrothermal synthesis with cadmium(II) and oxalate ligands induces structural transformations from 1D chains to 3D frameworks, as shown by single-crystal XRD. The oxalate ligand bridges adjacent chains, altering coordination geometry (e.g., monoclinic C2/c to Cc space groups). Fluorescence quenching studies reveal ligand-dependent electronic transitions .
Q. What strategies resolve contradictions in spectroscopic data when analyzing adipate salt degradation byproducts?
Discrepancies between FT-IR and NMR data (e.g., unexpected carbonyl signals) are addressed through controlled hydrolysis experiments and high-resolution mass spectrometry (HR-MS) . For instance, adipate ester hydrolysis in acidic conditions generates succinic acid intermediates, identifiable via GC-MS .
Q. How do pH and counterion ratios affect the electrochemical stability of adipate salts in energy storage applications?
Cyclic voltammetry (CV) in 0.1 M KCl reveals that sodium-rich adipate formulations exhibit higher anodic stability (+1.2 V vs. Ag/AgCl) compared to potassium-dominant salts. Ionic conductivity is measured via electrochemical impedance spectroscopy (EIS), with Na⁺ showing lower charge-transfer resistance .
Q. What advanced techniques are used to probe the interaction between adipate salts and biomacromolecules (e.g., proteins, polysaccharides)?
Isothermal titration calorimetry (ITC) quantifies binding affinities between sodium adipate and bovine serum albumin (BSA), while small-angle X-ray scattering (SAXS) maps structural changes in starch-adipate complexes during gelatinization .
Q. How do adipate salts influence the nucleation kinetics of biodegradable polyesters during melt processing?
Differential scanning calorimetry (DSC) shows that potassium adipate reduces the crystallization half-time (t₁/₂) of PBAT by 30% at 5 wt% loading, acting as a nucleating agent. Polarized optical microscopy (POM) confirms spherulitic growth patterns .
Q. What computational models predict the environmental fate of adipate salts in aqueous systems?
Density functional theory (DFT) simulations model adipate degradation pathways, identifying hydroxyl radical (•OH) attack as the primary mechanism in advanced oxidation processes (AOPs). Experimental validation uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect hydroxylated intermediates .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectroscopic and chromatographic results with replicate experiments and alternative techniques (e.g., XRD vs. SAXS for structural confirmation).
- Experimental Design : For coordination polymer studies, prioritize hydrothermal synthesis with in situ pH monitoring to stabilize target phases .
- Biodegradability Testing : Use ISO 14855 standards for compost conditions, with microbial diversity analysis via 16S rRNA sequencing to link degradation rates to microbiome shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
